Product packaging for Moxidectin(Cat. No.:CAS No. 113507-06-5)

Moxidectin

Katalognummer: B1677422
CAS-Nummer: 113507-06-5
Molekulargewicht: 639.8 g/mol
InChI-Schlüssel: YZBLFMPOMVTDJY-LSGXYNIPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Moxidectin is a milbemycin.
This compound is a potent, broad-spectrum endectocide (antiparasitic that is active against endo- and ecto-parasites) with activity against nematodes, insects, and acari. It was first used in cattle followed by an approved use in general animals. It is a semi-synthetic methoxine derivative of nemadectin which is a 16-member pentacyclic lactone of the milbemycin class. This compound differs by the absence of a disaccharide moiety on carbon 13, a substituted olefinic side chain at carbon 25 and a unique methoxime moiety at carbon 23. Due to these modifications, this compound is classified as a second generation macrocyclic lactone. This compound was developed by Medicines Development for Global Health and FDA approved in June 13, 2018.
This compound is a macrocyclic lactone derived from Streptomyces cyanogriseus with antiparasitic activity. Upon administration, this compound may bind to glutamate-gated chloride channels (GluCl), gamma-aminobutyric acid (GABA) receptors and/or ATP-binding cassette (ABC) transporters expressed on nematode neurons and pharyngeal muscle cells. As a result, neurons or muscle cells remain at either hyperpolarization or depolarization state, thereby resulting in muscle paralysis. This compound reduces the motility and fertility of the parasite and its excretion of immunomodulatory proteins, and inhibits the release of microfilariae.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2018 and is indicated for helminthiasis and onchocerciasis and has 3 investigational indications.
family of macrolide antibiotics with insecticidal & acaricidal activity

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H53NO8 B1677422 Moxidectin CAS No. 113507-06-5

Eigenschaften

IUPAC Name

(1R,4S,4'E,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H53NO8/c1-21(2)14-25(6)33-26(7)31(38-42-8)19-36(46-33)18-29-17-28(45-36)13-12-23(4)15-22(3)10-9-11-27-20-43-34-32(39)24(5)16-30(35(40)44-29)37(27,34)41/h9-12,14,16,21-22,26,28-30,32-34,39,41H,13,15,17-20H2,1-8H3/b10-9+,23-12+,25-14+,27-11+,38-31+/t22-,26-,28+,29-,30-,32+,33+,34+,36-,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBLFMPOMVTDJY-LSGXYNIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]\1C/C(=C/C[C@@H]2C[C@@H](C[C@@]3(O2)C/C(=N\OC)/[C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(/C(=C/C=C1)/CO5)O)O)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H53NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5037577
Record name Moxidectin
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Molecular Weight

639.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

When found in oily form it is expected to boil at 160 ºC
Record name Moxidectin
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Solubility

Insoluble
Record name Moxidectin
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CAS No.

113507-06-5
Record name Moxidectin
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Record name MOXIDECTIN
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Melting Point

145-154 ºC
Record name Moxidectin
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Foundational & Exploratory

The Genesis of a Potent Anthelmintic: A Technical Guide to the Discovery and Origin of Moxidectin from Streptomyces cyanogriseus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxidectin, a powerful endectocide, stands as a significant achievement in veterinary and human medicine for combating parasitic infections. This technical guide provides an in-depth exploration of the discovery and origin of this compound, tracing its roots to the fermentation of Streptomyces cyanogriseus subspecies noncyanogenus. The document details the journey from the initial discovery of the natural product precursor, Nemadectin, through its fermentation, isolation, purification, and subsequent semi-synthesis into this compound. Comprehensive experimental protocols, quantitative data, and pathway visualizations are presented to offer a complete technical understanding for researchers and professionals in the field of drug discovery and development.

Discovery and Origin

This compound is a semi-synthetic derivative of Nemadectin, a macrocyclic lactone belonging to the milbemycin class of compounds.[1][2] Nemadectin is a natural product produced through the fermentation of the soil bacterium Streptomyces cyanogriseus subspecies noncyanogenus.[1][3] This subspecies was first identified from a soil sample collected in Australia in the late 1980s.[3][4] The discovery of Nemadectin and its subsequent chemical modification to create the more potent and commercially viable this compound marked a significant advancement in the development of anthelmintic agents.

Fermentation of Streptomyces cyanogriseus for Nemadectin Production

The production of Nemadectin is achieved through submerged fermentation of Streptomyces cyanogriseus ssp. noncyanogenus. The optimization of fermentation media and process parameters is critical for maximizing the yield of this precursor molecule.

Fermentation Media Composition

Various media compositions have been developed to enhance Nemadectin production. Key components typically include a carbon source, a nitrogen source, and various mineral salts. The following table summarizes different fermentation media and their reported Nemadectin yields.

ComponentConcentration (g/L)Nemadectin Yield (µg/mL)Reference
Medium 1 [5]
Dextrin20.01780[6]
Soybean Peptone10.0
Molasses10.0
Calcium Carbonate1.0
Medium 2 [7]
Glucose80.0~509 (in an overexpressing strain)[7]
Yeast Meal5.0
Lactose35.0
Soybean Meal27.5
Corn Meal2.5
MgSO₄1.0
CaCO₃4.0
Medium 3 [5]
Carbon Source20-110.01660-1780[5]
Nitrogen Source5-40.0
Magnesium Sulfate1-5
Potassium Nitrate2-8
Fermentation Process Parameters

Optimal fermentation conditions are crucial for high Nemadectin yields. These parameters influence microbial growth and secondary metabolite production.

ParameterOptimal RangeReference
Temperature27-29 °C[8]
pH6.0-7.5[8]
Dissolved Oxygen>30%[8][9]
Agitation Speed90-250 rpm[8]
Aeration Rate0.5-1.0 vvm[8]
Fermentation Time200-300 h[5][8]
Experimental Protocol: Fermentation of Streptomyces cyanogriseus
  • Inoculum Preparation: Aseptically transfer a stock culture of Streptomyces cyanogriseus ssp. noncyanogenus to a seed medium. Incubate at 28°C for 48-72 hours with agitation.[5]

  • Production Fermentation: Inoculate the production fermentation medium with the seed culture (typically 5-10% v/v).[8]

  • Fermentation: Maintain the fermentation under the optimized conditions of temperature, pH, dissolved oxygen, and agitation as detailed in the table above.

  • Monitoring: Regularly monitor the fermentation for pH, cell growth, and Nemadectin concentration using analytical techniques such as HPLC.

  • Harvesting: Once the Nemadectin titer reaches its peak, typically after 200-250 hours, harvest the fermentation broth for downstream processing.[5]

Isolation and Purification of Nemadectin

Following fermentation, Nemadectin must be efficiently extracted from the fermentation broth and purified to a high degree before its conversion to this compound.

Experimental Protocol: Extraction and Purification
  • Solid-Liquid Separation: The fermentation broth is first subjected to solid-liquid separation to harvest the mycelia, which contain the bulk of the Nemadectin. This can be achieved through vacuum filtration or centrifugation.[10]

  • Mycelial Extraction: The collected mycelia are extracted with an organic solvent, such as ethanol or butyl acetate, to solubilize the Nemadectin.[6][10]

  • Solvent Extraction and Concentration: The crude extract is then subjected to a series of liquid-liquid extractions and concentration steps to remove impurities. A typical process involves extraction with a low-polarity organic solvent followed by extraction with a polar solvent like formamide.[10]

  • Chromatographic Purification: The partially purified Nemadectin is then subjected to column chromatography for final purification. Macroporous adsorption resins or silica gel are commonly used as the stationary phase.[10] The product is eluted with a suitable solvent system, and fractions containing high-purity Nemadectin are collected.

  • Crystallization: The purified Nemadectin can be further refined through crystallization to yield a product with a purity of over 85%.[10]

Semi-Synthesis of this compound from Nemadectin

The conversion of Nemadectin to this compound involves a multi-step chemical synthesis process. This process selectively modifies the Nemadectin molecule to enhance its biological activity.

Synthetic Pathway Overview

The semi-synthesis of this compound from Nemadectin generally involves the following key steps:

Moxidectin_Synthesis Nemadectin Nemadectin Protected_Nemadectin Protected Nemadectin Nemadectin->Protected_Nemadectin Protection Oxidized_Product Oxidized Intermediate Protected_Nemadectin->Oxidized_Product Oxidation Oximation_Product This compound Oxidized_Product->Oximation_Product Oximation & Deprotection

Caption: Semi-synthesis of this compound from Nemadectin.

Experimental Protocol: this compound Synthesis
  • Protection: The hydroxyl groups of Nemadectin are protected to prevent unwanted side reactions during the subsequent oxidation step.[10][11]

  • Oxidation: The protected Nemadectin is then oxidized to introduce a keto group at the C23 position.[10][11]

  • Oximation and Deprotection: The oxidized intermediate is reacted with methoxylamine hydrochloride to form the oxime group at C23, followed by the removal of the protecting groups to yield this compound.[10][11]

  • Purification: The final this compound product is purified using chromatographic techniques, such as column chromatography with macroporous resin or silica gel, to achieve a purity of over 93%.[10]

Analytical Characterization

A suite of analytical techniques is employed to confirm the structure and purity of both Nemadectin and this compound.

Analytical Methods
TechniqueApplicationKey ParametersReference
HPLC Purity assessment and quantificationColumn: C18 (e.g., Symmetry C18, 5 µm, 250 x 4.6 mm) Mobile Phase: Tetrahydrofuran-acetonitrile-water (40:38:22 v/v/v) Detection: UV or Fluorescence[1][12]
LC-MS/MS Identification and quantification in complex matricesColumn: C18 (e.g., Agilent Zorbax Eclipse Plus C18, 1.8 µm, 50 x 2.1 mm) Mobile Phase: Gradient of acetonitrile and 10 mM ammonium formate with 0.1% formic acid Ionization: Positive Electrospray Ionization (ESI+)[13][14]
NMR Structural elucidation¹H, ¹³C, COSY, HSQC, HMBC experiments are used to confirm the chemical structure and stereochemistry.[15][16]
Spectroscopic Data Summary
CompoundMolecular FormulaMolecular WeightKey MS (m/z) FragmentsKey ¹H NMR Signals (ppm)
This compound C₃₇H₅₃NO₈639.82640.3841 [M+H]⁺, 528.4Characteristic signals for the macrocyclic lactone core and the methoxime group.
Nemadectin C₃₆H₅₂O₇596.8-Signals corresponding to the macrocyclic lactone structure without the C23-oxime modification.

Biosynthesis of Nemadectin in Streptomyces cyanogriseus

The biosynthesis of Nemadectin in Streptomyces cyanogriseus is governed by a large polyketide synthase (PKS) gene cluster. Understanding this pathway is crucial for potential strain improvement and the generation of novel analogs through metabolic engineering.

Nemadectin Biosynthetic Pathway

The biosynthesis of the Nemadectin backbone is carried out by a Type I PKS system, which sequentially adds and modifies extender units derived from malonyl-CoA and methylmalonyl-CoA. The pathway involves a series of enzymatic domains including acyltransferase (AT), ketosynthase (KS), ketoreductase (KR), dehydratase (DH), and enoylreductase (ER).

Nemadectin_Biosynthesis Starter_Unit Starter Unit (e.g., Acetyl-CoA) PKS_Modules Polyketide Synthase (PKS) Modules Starter_Unit->PKS_Modules Polyketide_Chain Linear Polyketide Chain PKS_Modules->Polyketide_Chain Chain Elongation & Modification Extender_Units Extender Units (Malonyl-CoA, Methylmalonyl-CoA) Extender_Units->PKS_Modules Post_PKS_Modifications Post-PKS Modifications (Cyclization, Glycosylation, etc.) Polyketide_Chain->Post_PKS_Modifications Nemadectin Nemadectin Post_PKS_Modifications->Nemadectin

Caption: Overview of the Nemadectin biosynthetic pathway.

The nemadectin biosynthetic gene cluster contains the necessary genes encoding the PKS machinery as well as tailoring enzymes responsible for post-PKS modifications, such as cyclization and hydroxylation, which ultimately lead to the final Nemadectin structure.[17][18] The expression of this gene cluster is regulated by cluster-situated regulatory genes like nemR.[7]

Conclusion

The journey from a soil microorganism to a globally significant anthelmintic drug is a testament to the power of natural product discovery and medicinal chemistry. This compound's origin in the fermentation broths of Streptomyces cyanogriseus and its subsequent semi-synthetic optimization have provided a vital tool for controlling parasitic diseases. This technical guide has outlined the core scientific and technical aspects of this compound's discovery and production, offering a valuable resource for researchers dedicated to the continued development of novel and effective therapeutics.

References

Structural Distinctions of Moxidectin within the Milbemycin Class: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moxidectin, a second-generation macrocyclic lactone endectocide, stands apart from other milbemycins and the closely related avermectins due to discrete yet significant structural modifications. These differences, primarily centered around the C13, C23, and C25 positions of its 16-membered macrocyclic lactone core, profoundly influence its pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical examination of the structural nuances of this compound in comparison to other key milbemycins, supported by quantitative data, detailed experimental methodologies, and visual representations of its chemical architecture and synthetic pathway.

Core Structural Differences

This compound's unique chemical scaffold confers distinct advantages in terms of efficacy and safety. The primary structural variations between this compound and other notable milbemycins, such as ivermectin, selamectin, and milbemycin oxime, are threefold:

  • Absence of a Disaccharide Moiety at C13: Unlike the avermectins (e.g., ivermectin and selamectin), this compound lacks the bulky disaccharide sugar moiety at the C13 position. This region is instead protonated, a characteristic feature of the milbemycin family.[1] This contributes to its increased lipophilicity.

  • Unique Methoxime Group at C23: A defining feature of this compound is the presence of a methoxime group (=N-OCH₃) at the C23 position.[2][3] This modification is introduced during its semi-synthesis from its precursor, nemadectin.[2][4][5]

  • Substituted Olefinic Side Chain at C25: this compound possesses a distinct substituted olefinic side chain at the C25 position, which also contributes to its unique biological activity profile.[2][3]

These structural alterations result in this compound being a poor substrate for P-glycoproteins (P-gp), which are involved in drug efflux from cells.[2][6] This leads to a longer elimination half-life and greater tissue distribution compared to avermectins like ivermectin.[2][7]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and other relevant milbemycins, facilitating a direct comparison of their fundamental physicochemical properties.

CompoundClassMolecular FormulaMolecular Weight ( g/mol )
This compound MilbemycinC₃₇H₅₃NO₈639.82[3][4]
Nemadectin MilbemycinC₃₆H₅₂O₈612.79[8]
Ivermectin AvermectinC₄₈H₇₄O₁₄ (B1a)875.10[9][10]
C₄₇H₇₂O₁₄ (B1b)861.08[9]
Selamectin AvermectinC₄₃H₆₃NO₁₁769.96[11][12]
Milbemycin Oxime MilbemycinC₃₁H₄₃NO₇ (A3)541.68[13][14][15]
C₃₂H₄₅NO₇ (A4)555.70[13][14]

Visualizing the Structural Differences

The following diagrams, generated using the DOT language, illustrate the core structures of this compound and related compounds, highlighting the key points of differentiation.

Moxidectin_Structure cluster_this compound This compound Core Structure cluster_annotations Key Structural Features This compound C13 C13: Protonated (No Disaccharide) C23 C23: Methoxime Group (=N-OCH3) C25 C25: Substituted Olefinic Side Chain Comparative_Structures This compound This compound Ivermectin Ivermectin Selamectin Selamectin MilbemycinOxime Milbemycin Oxime Pharmacokinetic_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase Animal_Allocation Allocate healthy adult horses to two experimental groups Dosing Administer oral formulations: Group I: this compound (0.4 mg/kg) Group II: Ivermectin (0.2 mg/kg) Animal_Allocation->Dosing Sampling Collect jugular blood samples at specified time intervals (0.5h to 75 days post-treatment) Dosing->Sampling Extraction Perform plasma extraction and derivatization Sampling->Extraction Analysis Analyze samples by HPLC with fluorescence detection Extraction->Analysis Kinetic_Analysis Conduct computerized kinetic analysis Analysis->Kinetic_Analysis Moxidectin_Synthesis Fermentation Fermentation of Streptomyces cyaneogriseus Nemadectin Nemadectin (Precursor) Fermentation->Nemadectin Protection Protection of Hydroxyl Groups Nemadectin->Protection Oxidation Oxidation of C23 Hydroxyl Protection->Oxidation Oximation Oximation at C23 (Introduction of Methoxime) Oxidation->Oximation Deprotection Deprotection Oximation->Deprotection This compound This compound (Final Product) Deprotection->this compound

References

Moxidectin's Affinity for GABA-Gated and Glutamate-Gated Chloride Channels in Parasites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of moxidectin's interaction with its primary targets in parasites: the gamma-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels (GluCls). Understanding the nuances of this affinity is critical for overcoming anthelmintic resistance and developing next-generation parasiticides. This compound, a macrocyclic lactone of the milbemycin family, exerts its potent, broad-spectrum anthelmintic activity by binding to these critical neuronal and muscular ion channels, leading to paralysis and death of the parasite.[1]

Core Mechanism of Action

This compound's principal mechanism of action involves binding to GABA-gated and glutamate-gated chloride channels in the nerve and muscle cells of parasites.[1] This binding event increases the influx of chloride ions, causing hyperpolarization of the cell membrane.[1] The resulting electrical silencing of nerve and muscle activity leads to flaccid paralysis and ultimately, the death of the parasite.[1][2] While both this compound and the related avermectins (e.g., ivermectin) target these channels, significant differences in their binding affinities and interactions with the receptors contribute to variations in their efficacy, safety profiles, and the development of resistance.[3]

Quantitative Analysis of this compound's Binding Affinity

The following tables summarize the quantitative data on this compound's affinity for parasitic GABA-gated and glutamate-gated chloride channels from various studies.

Table 1: Binding Affinity of this compound and Ivermectin to Glutamate-Gated Chloride Channels (GluCls)

Parasite SpeciesChannel SubunitExpression SystemLigandBinding Affinity (Kd)Efficacy (EC50)NotesReference
Haemonchus contortusHcGluClaCOS-7 cellsThis compound0.18 ± 0.02 nM-Binding affinity increased by >50% in the presence of glutamate.[4]
Haemonchus contortusHcGluClaCOS-7 cellsIvermectin0.11 ± 0.021 nM-Binding affinity increased by >7-fold in the presence of glutamate.[4]
Cooperia oncophoraGluClα3 (homologue of C. elegans AVR-14)Xenopus oocytesThis compound-0.2 µM-[3]
Cooperia oncophoraGluClα3 (homologue of C. elegans AVR-14)Xenopus oocytesIvermectin-0.5 µM-[3]
Haemonchus contortusGluClα3BXenopus oocytesIvermectin0.35 ± 0.1 nM~0.1 ± 1.0 nM-[5]
Caenorhabditis elegansGlutamate-gated chloride channelXenopus oocytesIvermectin-140 nMThe physiological ligand glutamate had an EC50 of 380 µM.[3]

Table 2: Effects of this compound and Ivermectin on Parasite Physiology

OrganismParameterThis compound ConcentrationIvermectin ConcentrationNotesReference
Caenorhabditis elegansPharyngeal Pumping Paralysis80 nM5 nMIvermectin is more potent in inducing pharyngeal paralysis.[3]
Caenorhabditis elegansLarval Development Inhibition38.4 nM (64-fold higher than IVM)0.6 nMIvermectin is significantly more potent in inhibiting larval development.[3]

Table 3: Modulation of GABA-Gated Chloride Channels by this compound and Ivermectin

Parasite SpeciesChannel Subunit(s)EffectNotesReference
Haemonchus contortusHco-UNC-49B and Hco-UNC-49CBoth this compound and ivermectin moderately potentiated the activation by GABA.The degree of potentiation differed between the two compounds.[3][6]

Signaling Pathway and this compound Interaction

The following diagram illustrates the signaling pathway of a GABA-gated chloride channel and the modulatory effect of this compound.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Membrane (Muscle/Neuron) Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA_presyn GABA GAD->GABA_presyn Synthesizes Vesicle Synaptic Vesicle GABA_presyn->Vesicle Packaged into Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release upon Action Potential GABA_synapse GABA GABA_Receptor GABA Binding Site Chloride Channel (Closed) GABA_Receptor_Open GABA Bound Chloride Channel (Open) GABA_Receptor->GABA_Receptor_Open Conformational Change GABA_synapse->GABA_Receptor:f0 Binds to This compound This compound This compound->GABA_Receptor Allosterically Binds & Potentiates GABA effect Chloride_Influx Cl- Influx GABA_Receptor_Open:f1->Chloride_Influx Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Paralysis Paralysis & Death Hyperpolarization->Paralysis

Caption: this compound's interaction with the GABAergic synapse in parasites.

Experimental Protocols

The quantitative data presented in this guide were primarily generated using two key experimental methodologies: radioligand binding assays and two-electrode voltage-clamp electrophysiology.

Radioligand Binding Assay

This technique is employed to determine the binding affinity (Kd) of a ligand (e.g., radiolabeled this compound) to its receptor.

Detailed Methodology:

  • Receptor Preparation:

    • The gene encoding the target receptor subunit (e.g., H. contortus GluCla) is cloned into an expression vector.

    • A suitable cell line (e.g., COS-7) is transiently transfected with the expression vector.

    • The cells are cultured to allow for the expression of the receptor on the cell membrane.

    • Membranes are harvested and prepared for the binding assay.

  • Binding Reaction:

    • A constant concentration of radiolabeled ligand (e.g., [3H]-Moxidectin or [3H]-Ivermectin) is incubated with the prepared cell membranes.

    • Increasing concentrations of a non-radiolabeled competitor ligand (unlabeled this compound or ivermectin) are added to displace the radiolabeled ligand.

    • For allosteric modulation experiments, a constant concentration of a modulator (e.g., glutamate) is included in the incubation mixture.[4]

  • Separation and Quantification:

    • The reaction is terminated, and the membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filter is quantified using liquid scintillation counting.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the Kd of the radioligand and the IC50 of the competitor, from which the Ki can be calculated.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

TEVC is used to measure the ion flow across the membrane of a Xenopus oocyte expressing the ion channel of interest, allowing for the determination of the agonist's efficacy (EC50).

Detailed Methodology:

  • Oocyte Preparation:

    • The gene encoding the target receptor subunit (e.g., C. oncophora GluClα3) is transcribed into cRNA.

    • Xenopus laevis oocytes are harvested and injected with the cRNA.

    • The oocytes are incubated for several days to allow for the expression of the functional ion channels on the oocyte membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a buffer solution.

    • Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

    • The membrane potential is clamped at a holding potential (e.g., -60 mV).

  • Drug Application:

    • Increasing concentrations of the agonist (e.g., this compound or ivermectin) are applied to the oocyte via the perfusion system.

    • The resulting inward chloride current is recorded.

  • Data Analysis:

    • The peak current response at each concentration is measured.

    • The concentration-response data are fitted to the Hill equation to determine the EC50 and the Hill coefficient.

The following diagram outlines a typical workflow for a two-electrode voltage-clamp experiment.

TEVC_Workflow cluster_preparation Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis A Harvest Xenopus Oocytes B Inject cRNA of Target Channel Subunit A->B C Incubate for 2-7 days (Channel Expression) B->C D Place Oocyte in Recording Chamber C->D E Impale with Voltage and Current Electrodes D->E F Clamp Membrane Potential (e.g., -60 mV) E->F G Perfuse with Buffer F->G H Apply Increasing Concentrations of this compound G->H I Record Inward Chloride Current H->I J Measure Peak Current at Each Concentration I->J K Plot Concentration- Response Curve J->K L Fit to Hill Equation to Determine EC50 K->L

Caption: A generalized workflow for a two-electrode voltage-clamp experiment.

Conclusion

This compound exhibits a high affinity for both GABA-gated and glutamate-gated chloride channels in parasites, although its specific interactions and the resulting physiological effects can differ from those of ivermectin. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers in the field. Further investigation into the structural basis of these interactions will be crucial for the rational design of novel anthelmintics to combat the growing threat of drug resistance.

References

Moxidectin's Molecular Targets in Helminths: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular targets of moxidectin in helminths, with a focus on the core mechanisms of action that lead to its anthelmintic efficacy. The document is structured to provide in-depth information for researchers, scientists, and professionals involved in drug development.

Executive Summary

This compound, a macrocyclic lactone of the milbemycin family, is a potent endectocide with a broad spectrum of activity against many parasitic nematodes and arthropods.[1][2] Its primary mechanism of action involves the disruption of neurotransmission in invertebrates by targeting ligand-gated ion channels.[3][4] This guide delves into the specific molecular targets of this compound, presenting quantitative data on its interactions, detailed experimental protocols for target characterization, and visual representations of the relevant biological pathways and workflows. A key focus is the comparison with the closely related avermectin, ivermectin, to highlight the subtle yet significant differences in their molecular interactions that may contribute to variations in their efficacy and resistance profiles.[5][6]

Primary Molecular Targets

The principal molecular targets of this compound in helminths are glutamate-gated chloride channels (GluCls) and, to a lesser extent, GABA-gated chloride channels (GABA-Rs).[3][7] These channels are crucial for inhibitory neurotransmission in invertebrates but are absent in vertebrates, providing a basis for the selective toxicity of this compound.[8][9]

Glutamate-Gated Chloride Channels (GluCls)

GluCls are pentameric ligand-gated ion channels that are highly sensitive to macrocyclic lactones.[3][10] this compound acts as an allosteric agonist of these channels, meaning it binds to a site distinct from the glutamate binding site to induce channel opening.[3][11] This leads to an influx of chloride ions, hyperpolarization of the neuronal or muscle cell membrane, and subsequent flaccid paralysis of the parasite.[12][13]

GABA-Gated Chloride Channels (GABA-Rs)

This compound can also potentiate the action of gamma-aminobutyric acid (GABA) at GABA-gated chloride channels.[7] While its affinity for GABA-Rs is generally lower than for GluCls, this interaction contributes to its overall anthelmintic effect by further disrupting inhibitory neurotransmission.[5]

Quantitative Analysis of this compound-Target Interactions

The following tables summarize key quantitative data from studies investigating the interaction of this compound and ivermectin with helminth GluCls. This data is crucial for understanding the potency and selectivity of these drugs.

Table 1: Binding Affinities (Kd) of this compound and Ivermectin to Haemonchus contortus GluClα Subunit (HcGluClα) Expressed in COS-7 Cells

LigandKd (nM)Reference
[³H]-Moxidectin0.18 ± 0.02[11]
[³H]-Ivermectin0.11 ± 0.021[11]

Data from radioligand binding assays. Values are presented as mean ± standard error.

Table 2: Potentiation of this compound and Ivermectin Binding to HcGluClα by Glutamate and Ibotenate

LigandModulatorFold Enhancement in AffinityReference
[³H]-Moxidectin10 µM Glutamate~1.5[14]
[³H]-Ivermectin10 µM Glutamate~7[11]
[³H]-Moxidectin10 µM Ibotenate~4[14]
[³H]-Ivermectin10 µM Ibotenate~7[14]

This data highlights the allosteric nature of macrocyclic lactone binding and the differential effects of modulators on this compound and ivermectin.

Table 3: Efficacy (EC₅₀) of this compound and Ivermectin on Cooperia oncophora GluClα3 Expressed in Xenopus Oocytes

CompoundEC₅₀ (µM)Reference
This compound0.2[5]
Ivermectin0.5[5]

EC₅₀ values represent the concentration of the drug that elicits a half-maximal response in channel opening.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular targets of this compound.

Radioligand Binding Assay for this compound Affinity

This protocol is adapted from studies on Haemonchus contortus GluCl subunits expressed in mammalian cells.[11][15]

Objective: To determine the binding affinity (Kd) and density (Bmax) of radiolabeled this compound to a specific receptor.

Materials:

  • Cell line expressing the target receptor (e.g., COS-7 cells transfected with the helminth GluCl gene).

  • Membrane preparation from the transfected cells.

  • Radiolabeled this compound (e.g., [³H]-Moxidectin).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM CaCl₂, 1 mM MgCl₂, and 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Scintillation counter.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation:

    • Culture and harvest transfected cells.

    • Homogenize cells in lysis buffer (e.g., hypotonic buffer with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

  • Binding Assay:

    • Set up assay tubes in triplicate for total binding, non-specific binding, and a range of radioligand concentrations for saturation experiments.

    • Total Binding: Add membrane preparation, radiolabeled this compound, and binding buffer.

    • Non-specific Binding: Add membrane preparation, radiolabeled this compound, and a high concentration of unlabeled this compound (e.g., 1000-fold excess).

    • Saturation Binding: Add membrane preparation and varying concentrations of radiolabeled this compound.

    • Incubate the tubes at a specific temperature (e.g., 22°C) for a predetermined time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot specific binding versus the concentration of radioligand.

    • Analyze the data using non-linear regression to determine the Kd and Bmax values.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is a standard method for studying the function of ion channels expressed in a heterologous system.[9][16][17]

Objective: To measure the ion currents mediated by helminth GluCls in response to this compound.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the helminth GluCl subunit(s).

  • Microinjection setup.

  • TEVC amplifier and data acquisition system.

  • Glass microelectrodes.

  • Recording chamber.

  • Barth's solution (for oocyte maintenance).

  • Recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, and HEPES).

  • This compound solutions of varying concentrations.

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject a known amount of cRNA encoding the target GluCl subunit(s) into the oocyte cytoplasm.

    • Incubate the injected oocytes for 2-7 days to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

    • Apply this compound at various concentrations to the perfusion solution.

    • Record the resulting changes in membrane current.

  • Data Analysis:

    • Measure the peak current amplitude at each this compound concentration.

    • Plot the normalized current response against the this compound concentration.

    • Fit the data to a dose-response curve (e.g., Hill equation) to determine the EC₅₀ and Hill coefficient.

RNA Interference (RNAi) for Target Validation in Haemonchus contortus

This protocol provides a general workflow for using RNAi to validate the role of a specific gene (e.g., a GluCl subunit) in this compound's efficacy.[10][12][18][19]

Objective: To silence the expression of a target gene in H. contortus and assess the impact on the worm's sensitivity to this compound.

Materials:

  • Haemonchus contortus larvae (L3 stage).

  • Double-stranded RNA (dsRNA) corresponding to the target gene sequence.

  • Control dsRNA (e.g., targeting a non-essential gene or a gene not present in the nematode).

  • Soaking buffer (e.g., M9 buffer).

  • This compound.

  • Microscope for observing larval motility.

  • Quantitative real-time PCR (qRT-PCR) reagents and equipment.

Procedure:

  • dsRNA Synthesis:

    • Synthesize dsRNA targeting the gene of interest using in vitro transcription kits.

    • Purify and quantify the dsRNA.

  • RNAi by Soaking:

    • Exsheath the L3 larvae.

    • Incubate the larvae in soaking buffer containing the target dsRNA or control dsRNA for a specified period (e.g., 24-48 hours).

  • This compound Exposure:

    • After the RNAi treatment, expose the larvae to various concentrations of this compound.

  • Phenotypic Analysis:

    • Assess larval motility at different time points after this compound exposure. This can be done by visual scoring or using automated tracking software.

    • Compare the motility of larvae treated with the target dsRNA to those treated with the control dsRNA.

  • Gene Knockdown Verification:

    • Extract total RNA from the treated larvae.

    • Perform qRT-PCR to quantify the mRNA levels of the target gene.

    • Confirm that the target gene expression is significantly reduced in the dsRNA-treated group compared to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway of this compound and a typical experimental workflow for target identification and validation.

Moxidectin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GluCl Glutamate-Gated Chloride Channel (GluCl) This compound->GluCl Binds and Activates Cl_influx Chloride Ion (Cl⁻) Influx GluCl->Cl_influx Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes

Caption: this compound signaling pathway in a helminth neuron or muscle cell.

Target_Validation_Workflow cluster_in_silico In Silico / Hypothesis cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo / Ex Vivo Validation Hypothesis Hypothesize Candidate Target Genes (e.g., GluCls) Cloning Clone and Express Gene in Heterologous System Hypothesis->Cloning Binding_Assay Radioligand Binding Assay (Affinity - Kd) Cloning->Binding_Assay Electrophysiology Electrophysiology (TEVC) (Function - EC50) Cloning->Electrophysiology RNAi RNAi-mediated Gene Silencing in Helminth Binding_Assay->RNAi Electrophysiology->RNAi Phenotype Assess Phenotype (e.g., this compound Sensitivity) RNAi->Phenotype Target_Validated Validated Molecular Target Phenotype->Target_Validated

Caption: Experimental workflow for this compound target identification and validation.

Conclusion

This compound's potent anthelmintic activity is primarily mediated through its interaction with glutamate-gated chloride channels in helminths, leading to paralysis and death of the parasite. While sharing a common primary target with ivermectin, subtle differences in their binding affinities and interactions with these channels likely contribute to their distinct pharmacological profiles. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of this compound's molecular targets and the mechanisms of anthelmintic resistance. A deeper understanding of these molecular interactions is essential for the development of novel anthelmintics and for strategies to prolong the efficacy of this important class of drugs.

References

A Preliminary Investigation into Moxidectin's Activity Against Novel Parasitic Challenges

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Moxidectin, a potent, broad-spectrum macrocyclic lactone endectocide, has long been a cornerstone in veterinary medicine and has been approved for human use in treating onchocerciasis. As the landscape of parasitic diseases evolves, characterized by the emergence of anthelmintic resistance and the continued neglect of certain parasitic infections, there is a pressing need to re-evaluate existing compounds for new applications. This technical guide provides a preliminary investigation into the activity of this compound against novel parasitic challenges, including drug-resistant strains and parasites with significant unmet medical needs. It consolidates quantitative efficacy data, details key experimental protocols, and visualizes the underlying mechanisms and workflows to support further research and development in this critical area.

This compound's Core Mechanism of Action

This compound's primary mechanism of action involves its high affinity for glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) gated chloride channels found in the nerve and muscle cells of invertebrate parasites.[1][2] Its binding to these channels increases the influx of chloride ions, leading to hyperpolarization of the neuronal membrane.[1][3] This event disrupts neurotransmission, resulting in flaccid paralysis and ultimately the death of the parasite.[1][2] This selective action on invertebrate-specific channels is the basis for its favorable safety profile in mammalian hosts, where these channels are not present or are located within the central nervous system, protected by the blood-brain barrier.[2]

Moxidectin_Mechanism_of_Action This compound's Primary Signaling Pathway in Parasites cluster_membrane This compound This compound GluCl Glutamate-Gated Chloride Channel (GluCl) This compound->GluCl Binds with high affinity Chloride Chloride Ions (Cl-) GluCl->Chloride Opens channel Membrane Parasite Nerve/ Muscle Cell Membrane Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Influx into cell Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Disrupts neurotransmission Death Parasite Death Paralysis->Death Leads to

Caption: this compound's mechanism targeting glutamate-gated chloride channels.

Quantitative Data on In Vitro Activity

Recent in vitro studies have demonstrated this compound's potent activity against several challenging parasites, providing a strong basis for further investigation. The data highlights its superiority over other macrocyclic lactones in certain contexts.

Parasite SpeciesLife StageKey MetricThis compound ValueIvermectin Value (for comparison)Exposure TimeCitation(s)
Sarcoptes scabiei var. suisMixedLC500.5 µM 1.8 µM24 hours[4]
Sarcoptes scabieiMixedMortality100% -24 hours[5]
Strongyloides rattiL3 Larvae & AdultsLC500.08–1.44 µM Similar to this compound72 hours[6]
Crenosoma vulpisL3 LarvaePredicted LC506.7 ng/mL 56.7 ng/mLNot Specified

Detailed In Vitro Experimental Protocols

Protocol: In Vitro Mortality Assay for Sarcoptes scabiei

This protocol outlines the key steps for determining the efficacy of this compound against Sarcoptes scabiei mites in a laboratory setting.[4][5]

  • Mite Collection :

    • Obtain skin crusts from the ears of naturally infested host animals (e.g., pigs).[5]

    • Place crusts in a glass petri dish and incubate at approximately 28°C to encourage mites to migrate out of the crusts.[5]

    • Use live, motile adult mites for the assay within 4 hours of collection.[5]

  • Drug Preparation :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create serial dilutions of this compound to achieve the desired final test concentrations (e.g., ranging from 0 to 200 µM).[4] The final solvent concentration should be non-toxic to the mites.

  • Assay Procedure :

    • Aliquot the prepared drug dilutions into the wells of a microtiter plate or similar vessel.

    • Transfer a set number of live mites (e.g., 10-20) into each well.

    • Incubate the plates at a controlled temperature (e.g., 28°C) and humidity.

  • Mortality Assessment :

    • At predefined time points (e.g., 1, 6, 12, 24 hours), examine the mites under a microscope.

    • Define mortality as the complete absence of movement when a mite is gently prodded with a fine probe.[5]

    • Calculate the percentage of dead mites for each concentration and time point.

  • Data Analysis :

    • Use the mortality data to perform dose-response analysis and calculate the Lethal Concentration 50% (LC50) using appropriate statistical software (e.g., probit analysis).

In_Vitro_Workflow Workflow for In Vitro this compound Efficacy Testing A 1. Mite Isolation Collect skin crusts from host. Incubate to encourage mite migration. C 3. Exposure Transfer live mites into wells containing drug dilutions. A->C B 2. Drug Preparation Create serial dilutions of This compound and controls. B->C D 4. Incubation Maintain at controlled temperature and humidity. C->D E 5. Mortality Assessment Examine mites at set time points. Assess viability via probing. D->E F 6. Data Analysis Calculate mortality rates. Determine LC50 values. E->F

Caption: A generalized workflow for in vitro evaluation of this compound against mites.

Quantitative Data on In Vivo Activity

In vivo studies confirm this compound's potential, particularly against parasite strains that have developed resistance to other widely used anthelmintics.

Parasite Species (Strain)HostThis compound Dose RegimenEfficacy (% Parasite Reduction)Citation(s)
Dirofilaria immitis (JYD-34; ML-Resistant)Dog30 µg/kg, 3 monthly doses97.9% [7]
Dirofilaria immitis (JYD-34; ML-Resistant)Dog50 µg/kg, 3 monthly doses99.0% [7]
Sarcoptes scabieiPig0.3 mg/kg, single oral dose100% (at Day 14)[8]
Strongyloides rattiRat750 µg/kg, single oral dose75% (worm burden reduction)[6]
Cyathostomins (ML-Resistant Suspected)Horse0.4 mg/kg, single oral dose87% (FECR at Day 14)[9][10]
Cyathostomins (Susceptible)Horse0.4 mg/kg, single oral dose99.9% (FECR at Day 14)[11]

FECR: Fecal Egg Count Reduction

Detailed In Vivo Experimental Protocols

Protocol: Efficacy Against Macrocyclic Lactone-Resistant Dirofilaria immitis in Dogs

This protocol describes a controlled laboratory study to evaluate the preventive efficacy of this compound against heartworm strains known to be resistant to other macrocyclic lactones (MLs).[7][12]

  • Animal Selection and Acclimation :

    • Use purpose-bred dogs (e.g., Beagles) confirmed to be negative for adult heartworm antigen and microfilariae.

    • Acclimate animals to the study conditions and randomize them into treatment and control groups (minimum of 4-5 animals per group).[7]

  • Infection Phase :

    • On Day -30, inoculate each dog subcutaneously with a precise number (e.g., 50) of third-stage larvae (L3) of a confirmed ML-resistant D. immitis strain (e.g., JYD-34).[7]

  • Treatment Phase :

    • On Day 0, begin the treatment regimen. For the treatment group, administer oral this compound at the specified dose (e.g., 30 µg/kg).

    • For multi-dose regimens, repeat the administration monthly for the prescribed duration (e.g., 3 total doses).[7]

    • The control group receives a placebo or no treatment.

  • Post-Treatment Monitoring :

    • Monitor the health of all dogs throughout the study period.

    • The study duration must be sufficient for L3 larvae to mature into adult worms (typically 5-6 months).

  • Efficacy Determination (Necropsy) :

    • Approximately 5-6 months after inoculation, humanely euthanize all dogs.[7]

    • Perform a detailed necropsy to recover all adult heartworms from the heart and pulmonary arteries.

    • Count the number of male and female worms for each dog.

  • Data Analysis :

    • Calculate the geometric mean worm count for both the control and treated groups.

    • Determine the percentage efficacy using the formula: [ (Control Mean - Treated Mean) / Control Mean ] * 100.

In_Vivo_Workflow Workflow for In Vivo Resistant Heartworm Prophylactic Study cluster_setup Study Setup cluster_main Experimental Phase cluster_end Endpoint & Analysis A1 1. Select & Acclimate Heartworm-negative dogs A2 2. Randomize Assign to Control & This compound groups A1->A2 B 3. Inoculation (Day -30) Infect all dogs with 50 resistant L3 larvae A2->B C 4. Treatment (Day 0, 30, 60) Administer oral this compound or placebo monthly B->C D 5. Necropsy (Day ~150) Euthanize and recover adult heartworms C->D E 6. Data Analysis Calculate geometric mean worm counts & efficacy D->E

Caption: A typical experimental workflow for an in vivo heartworm efficacy study.

Discussion and Future Directions

The consolidated data strongly suggests that this compound possesses significant activity against parasitic challenges that are sub-optimally managed by other available anthelmintics. Its high potency against ML-resistant D. immitis and certain equine cyathostomins underscores its value in combating the growing threat of drug resistance.[7][11] Furthermore, its efficacy against neglected parasites like Sarcoptes scabiei and Strongyloides ratti positions it as a promising candidate for drug repurposing and development for human health.[6][8]

Future research should focus on:

  • Dose Optimization: Conducting further dose-finding studies to establish the optimal balance of efficacy and safety for these novel applications, particularly for multi-dose regimens against resistant strains.[7]

  • Pharmacokinetics/Pharmacodynamics (PK/PD): Elucidating the PK/PD relationships in target host species to better predict treatment outcomes and design more effective dosing strategies. This compound's high lipophilicity and long half-life are key properties to leverage.[5]

  • Resistance Mechanisms: Investigating the molecular mechanisms that may lead to this compound resistance to develop strategies for stewardship and prolong its effectiveness.

  • Clinical Trials: Advancing the most promising preclinical findings into well-controlled clinical trials in target animal and human populations.

Conclusion

This preliminary investigation reaffirms this compound as a molecule of high interest for addressing contemporary challenges in parasitology. The quantitative data from both in vitro and in vivo studies provide a robust foundation for its further development against resistant nematodes and challenging ectoparasites. The detailed protocols and visualized workflows presented herein serve as a technical resource to guide researchers and drug development professionals in designing and executing the pivotal studies needed to unlock the full potential of this compound in a new era of parasite control.

References

Moxidectin's Lipophilicity and Tissue Distribution: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the lipophilic nature of the macrocyclic lactone, moxidectin, and its resulting tissue distribution patterns. Understanding these fundamental pharmacokinetic properties is crucial for optimizing its therapeutic efficacy and safety profile in both veterinary and human medicine.

Introduction to this compound

This compound is a potent, broad-spectrum endectocide belonging to the milbemycin family. It is a semi-synthetic derivative of nemadectin, a fermentation product of Streptomyces cyanogriseus. Its chemical structure imparts a high degree of lipophilicity, a key determinant of its pharmacokinetic behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. This high lipophilicity is a distinguishing feature compared to other macrocyclic lactones like ivermectin, contributing to its prolonged half-life and sustained efficacy.

Lipophilicity of this compound

The lipophilicity of a compound is a critical physicochemical property that influences its ability to cross biological membranes and distribute into fatty tissues. It is most commonly expressed as the logarithm of the partition coefficient (Log P), which measures the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. A higher Log P value indicates greater lipophilicity.

This compound exhibits a significantly higher lipophilicity compared to ivermectin, as indicated by its Log P value.

CompoundLog P ValueReference
This compound 5.4[1]
Ivermectin4.3[1]

Table 1: Comparison of the Partition Coefficient (Log P) of this compound and Ivermectin.

This greater lipophilicity is a primary reason for this compound's larger volume of distribution and its propensity to accumulate in adipose tissue.

Tissue Distribution of this compound

The high lipophilicity of this compound governs its extensive distribution throughout the body following administration. It preferentially accumulates in adipose tissue, which then acts as a reservoir, slowly releasing the drug back into the systemic circulation. This depot effect is a major contributor to this compound's long terminal half-life, which can range from 17.7 to 23.3 days in humans.

Numerous studies in various animal species have characterized the tissue distribution of this compound. The highest concentrations are consistently found in fat, followed by the liver, with significantly lower levels in muscle and kidney.

Quantitative Tissue Distribution Data

The following tables summarize the quantitative data on this compound concentrations in various tissues from studies conducted in horses, cattle, and sheep.

TissueConcentration (ppb or ng/g)SpeciesAdministration RouteReference
Abdominal Fat884HorseOral
Back Fat664HorseOral
Liver184HorseOral
Kidney51HorseOral
Muscle21HorseOral

Table 2: Tissue Concentrations of this compound in Horses following Oral Administration of 0.4 mg/kg.

TissueMaximum Concentration (Cmax) (ng/g)SpeciesAdministration RouteReference
Feces149CattleSubcutaneous
SkinHigher than plasmaCattleSubcutaneous
Abomasal MucosaHigher than plasmaCattleSubcutaneous
Intestinal Mucosa52.9CattleSubcutaneous
LungData not specifiedCattleSubcutaneous
BileData not specifiedCattleSubcutaneous

Table 3: Maximum Concentrations (Cmax) of this compound in Various Tissues of Cattle following Subcutaneous Administration of 200 µg/kg.

TissueGeneral FindingSpeciesReference
Adipose Tissue Highest concentrations at all sampling timesSheep
Muscle Lowest concentrations throughout the study periodSheep
Liver Intermediate concentrationsSheep

Table 4: Relative Distribution of this compound in Sheep Tissues.

These data collectively demonstrate that adipose tissue is the primary depot for this compound, leading to its prolonged presence in the body.

Experimental Protocols

Determination of Partition Coefficient (Log P)

The shake-flask method is the traditional and most common technique for the experimental determination of Log P.

Protocol: Shake-Flask Method with HPLC Analysis

  • Preparation of Phases: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is added.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of this compound in each phase is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for higher sensitivity and selectivity.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.

G cluster_prep Preparation cluster_part Partitioning cluster_sep Separation & Analysis cluster_calc Calculation prep1 Saturate n-Octanol and Aqueous Buffer part1 Dissolve this compound in one phase prep1->part1 part2 Add equal volume of the other phase part1->part2 part3 Shake to equilibrate part2->part3 sep1 Centrifuge to separate phases part3->sep1 sep2 Analyze each phase by HPLC/UPLC-MS/MS sep1->sep2 calc1 Calculate P = [Octanol]/[Aqueous] sep2->calc1 calc2 Calculate Log P = log10(P) calc1->calc2

Workflow for Log P Determination by Shake-Flask Method.

Analysis of this compound Concentration in Tissues

The quantification of this compound in various biological matrices is predominantly achieved through chromatographic techniques coupled with sensitive detection methods.

Protocol: Tissue Extraction and LC-MS/MS Analysis

  • Tissue Homogenization: A known weight of the tissue sample is homogenized in a suitable buffer or solvent to create a uniform mixture.

  • Extraction: this compound is extracted from the tissue homogenate using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • LLE: Involves partitioning the analyte between the aqueous homogenate and an immiscible organic solvent.

    • SPE: Utilizes a solid sorbent to selectively adsorb the analyte, which is then eluted with a small volume of solvent.

  • Derivatization (if using fluorescence detection): For HPLC with fluorescence detection, the extracted this compound is often derivatized to enhance its fluorescence properties, thereby increasing the sensitivity of the assay.

  • LC-MS/MS Analysis: The extracted and purified sample is injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Chromatographic Separation: The LC system separates this compound from other endogenous components of the matrix.

    • Mass Spectrometric Detection: The mass spectrometer provides highly selective and sensitive detection and quantification of this compound based on its specific mass-to-charge ratio and fragmentation pattern.

  • Quantification: The concentration of this compound in the tissue sample is determined by comparing its response to a standard curve prepared with known concentrations of the drug in a blank tissue matrix.

G start Tissue Sample homogenize Homogenization start->homogenize extract Extraction (LLE or SPE) homogenize->extract analyze LC-MS/MS Analysis extract->analyze quantify Quantification using Standard Curve analyze->quantify result This compound Concentration in Tissue quantify->result

Experimental Workflow for Tissue Concentration Analysis.

Mechanism of Action and Signaling Pathway

This compound exerts its anthelmintic effect by selectively targeting and modulating the function of specific neurotransmitter receptors in invertebrates. Its primary targets are glutamate-gated chloride channels (GluCls) and, to a lesser extent, gamma-aminobutyric acid (GABA)-gated chloride channels. These channels are crucial for nerve and muscle cell function in parasites.

Signaling Pathway:

  • Binding to Receptor: this compound binds to a unique site on the GluCls and GABA-gated chloride channels in the nerve and muscle cells of the parasite.

  • Channel Opening: This binding potentiates the effect of the neurotransmitter (glutamate or GABA) or directly opens the chloride channels, leading to an increased influx of chloride ions (Cl-) into the cell.

  • Hyperpolarization: The influx of negatively charged chloride ions causes hyperpolarization of the neuronal or muscle cell membrane.

  • Paralysis and Death: Hyperpolarization makes the cell less excitable, inhibiting the transmission of nerve signals. This leads to flaccid paralysis of the parasite, impairing its ability to move, feed, and reproduce, ultimately resulting in its death and expulsion from the host.

G This compound This compound receptor Glutamate-gated and GABA-gated Chloride Channels This compound->receptor Binds to channel_opening Chloride Channel Opening receptor->channel_opening Induces cl_influx Increased Influx of Chloride Ions (Cl-) channel_opening->cl_influx Leads to hyperpolarization Hyperpolarization of Nerve/Muscle Cell Membrane cl_influx->hyperpolarization paralysis Flaccid Paralysis of the Parasite hyperpolarization->paralysis death Parasite Death paralysis->death

This compound's Mechanism of Action Signaling Pathway.

Conclusion

The high lipophilicity of this compound is a defining characteristic that dictates its extensive tissue distribution, particularly its sequestration in adipose tissue. This pharmacokinetic profile results in a prolonged half-life and sustained therapeutic concentrations, contributing to its high efficacy and persistent activity against a broad range of parasites. A thorough understanding of these properties, along with the detailed experimental protocols for their assessment, is essential for the continued development and optimal use of this compound in clinical practice. The targeted mechanism of action on invertebrate-specific ion channels underscores its favorable safety profile in mammals.

References

Methodological & Application

Quantifying Moxidectin in Plasma: A Detailed HPLC-Based Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the quantification of moxidectin in plasma samples using High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established and validated techniques, offering high sensitivity and selectivity for pharmacokinetic and other bioanalytical studies. Both HPLC with fluorescence detection (HPLC-FD) and Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) methods are presented, providing options based on available instrumentation and required sensitivity.

Introduction

This compound, a macrocyclic lactone, is a potent endectocide used in veterinary and human medicine for the treatment and control of various parasitic infections.[1] Recently, it has gained approval for the treatment of onchocerciasis (river blindness) in humans.[1][2] Accurate determination of this compound concentrations in plasma is crucial for pharmacokinetic studies, dose-response assessments, and monitoring of drug efficacy and safety.[3][4][5] HPLC-based methods are widely employed for this purpose due to their robustness, precision, and sensitivity.[1]

This document outlines two primary approaches:

  • HPLC with Fluorescence Detection (HPLC-FD): A sensitive and widely accessible method that requires a derivatization step to convert this compound into a fluorescent compound.[3][4][6]

  • UHPLC-MS/MS: A highly selective and sensitive technique that offers rapid analysis without the need for derivatization.[2][7][8][9]

Data Presentation

The following tables summarize key quantitative data and chromatographic conditions from validated methods for this compound quantification in plasma.

Table 1: HPLC with Fluorescence Detection (HPLC-FD) Method Parameters

ParameterMethod 1Method 2
Sample Preparation Solid-Phase Extraction (SPE) with Oasis HLB cartridgesAutomated Solid-Phase Extraction
Derivatization Trifluoroacetic anhydride and N-methylimidazoleTrifluoroacetic anhydride and N-methylimidazole
Column Bondapak C18Symmetry C18 (5 µm, 250 mm × 4.6 mm)
Mobile Phase Tetrahydrofuran:Acetonitrile:Water (40:40:20, v/v/v)Tetrahydrofuran:Acetonitrile:Water (40:38:22, v/v/v)
Detection (Ex/Em) 365 nm / 475 nm383 nm / 447 nm
Internal Standard IvermectinNot specified in abstract
Linearity Range 0.2 - 1000 ng/mL0.1 - 10 ng/mL
Limit of Quantification 0.2 ng/mL0.1 ng/mL
Recovery 71 - 94%> 75%
Retention Time (this compound) ~10.7 minNot specified in abstract
Reference [3][4][6]

Table 2: UHPLC-MS/MS Method Parameters

ParameterMethod 1Method 2
Sample Preparation Protein Precipitation (Acetonitrile)Protein Precipitation (1% formic acid in acetonitrile) followed by pass-through clean-up
Column ACE C18 (50 x 3.0 mm, 3 µm)Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm)
Mobile Phase 0.1% acetic acid and Methanol:Acetonitrile (1:1, v/v)10 mM ammonium formate with 0.1% formic acid (A) and Acetonitrile (B)
Detection Mode ESI- (Negative Ion Mode)ESI+ (Positive Ion Mode)
Internal Standard AbamectinAvermectin B1a
Linearity Range 0.1 - 1000 ng/mL1.0 - 200 ng/mL
Limit of Quantification 0.1 ng/mL1.0 ng/mL
Recovery Not specified in abstract> 94.1%
Precision (RSD) Within acceptable limits per FDA guidelinesIntra-day: 2.6–7.2%, Inter-day: 4.4–6.4%
Accuracy Within acceptable limits per FDA guidelinesIntra-day: 100.3–103.6%, Inter-day: 100.1–103.0%
Reference [2][7][8]

Experimental Protocols

Protocol 1: HPLC with Fluorescence Detection (HPLC-FD)

This protocol is based on a method utilizing solid-phase extraction and chemical derivatization.[3]

1. Materials and Reagents:

  • This compound and Ivermectin (internal standard) reference standards

  • HPLC grade acetonitrile, methanol, tetrahydrofuran, and water

  • Trifluoroacetic anhydride (TFAA)

  • N-methylimidazole

  • Oasis HLB SPE cartridges

  • Human plasma (blank)

2. Instrumentation:

  • HPLC system with a fluorescence detector

  • C18 reversed-phase column (e.g., Bondapak C18)

  • Solid-phase extraction manifold

  • Nitrogen evaporator

3. Sample Preparation (Solid-Phase Extraction): a. Condition the Oasis HLB SPE cartridges with methanol followed by water. b. To 1 mL of plasma, add the internal standard (ivermectin) solution. c. Load the plasma sample onto the conditioned SPE cartridge. d. Wash the cartridge with a water/methanol mixture to remove interferences. e. Elute the this compound and internal standard with methanol. f. Evaporate the eluate to dryness under a stream of nitrogen.

4. Derivatization: a. Reconstitute the dried residue in acetonitrile. b. Add N-methylimidazole and trifluoroacetic anhydride solution.[3][6] The reaction is rapid and should be performed in a well-ventilated area. c. The resulting fluorescent derivative is now ready for injection.

5. Chromatographic Conditions:

  • Column: Bondapak C18
  • Mobile Phase: Tetrahydrofuran:Acetonitrile:Water (40:40:20, v/v/v)[3]
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 50 µL
  • Fluorescence Detector: Excitation at 365 nm, Emission at 475 nm[3]
  • Run Time: Sufficient to allow for the elution of both this compound and the internal standard (approximately 20 minutes).[3]

6. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound (e.g., 0.2 to 1000 ng/mL).[3]
  • Process the calibration standards and quality control (QC) samples alongside the unknown samples.
  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.
  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Protocol 2: UHPLC-MS/MS

This protocol describes a more rapid and direct method using protein precipitation for sample cleanup.[7][8]

1. Materials and Reagents:

  • This compound and Avermectin B1a (internal standard) reference standards

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Ammonium formate

  • Human plasma (blank)

2. Instrumentation:

  • UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 50 mm × 2.1 mm, 1.8 µm).[8]

3. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma, add 10 µL of the internal standard (Avermectin B1a) solution.[7] b. Add 200 µL of cold acetonitrile to precipitate the plasma proteins.[7] c. Vortex the mixture vigorously for 1 minute. d. Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins. e. Transfer the supernatant to a clean vial for injection.

4. Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm)[8]
  • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water[8]
  • Mobile Phase B: Acetonitrile[8]
  • Gradient: A suitable gradient to separate this compound and the internal standard (e.g., starting with a high percentage of A and ramping up B).
  • Flow Rate: 0.4 mL/min[8]
  • Injection Volume: 5 µL
  • Column Temperature: 35 °C[8]

5. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[8]
  • MRM Transitions:
  • This compound: Monitor the appropriate precursor to product ion transition (e.g., m/z 640.40 → 123.10).[9]
  • Avermectin B1a (IS): Monitor the appropriate precursor to product ion transition.
  • Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

6. Calibration and Quantification:

  • Prepare calibration standards by spiking blank plasma with known concentrations of this compound (e.g., 1.0 to 200 ng/mL).[8]
  • Process and analyze the standards and QC samples with the unknown samples.
  • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
  • Quantify this compound in the unknown samples using the regression equation from the calibration curve.

Mandatory Visualizations

HPLC_FD_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample (1 mL) add_is Add Internal Standard (Ivermectin) plasma->add_is spe Solid-Phase Extraction (Oasis HLB) add_is->spe elute Elute with Methanol spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Acetonitrile dry->reconstitute derivatize Add TFAA and N-methylimidazole reconstitute->derivatize hplc HPLC-FD Analysis derivatize->hplc data Data Acquisition and Quantification hplc->data

Caption: HPLC-FD workflow for this compound quantification in plasma.

UHPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (Avermectin B1a) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant uhplc UHPLC-MS/MS Analysis supernatant->uhplc data Data Acquisition and Quantification uhplc->data

Caption: UHPLC-MS/MS workflow for this compound quantification.

Method_Validation cluster_parameters Key Validation Parameters Validation Bioanalytical Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Selectivity Selectivity & Specificity Validation->Selectivity LOQ Limit of Quantification (LOQ) Validation->LOQ Recovery Extraction Recovery Validation->Recovery Stability Stability (Freeze-Thaw, etc.) Validation->Stability

Caption: Key parameters for bioanalytical method validation.

References

Application Note: LC-MS/MS Analytical Method for Moxidectin Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Moxidectin is a potent, broad-spectrum endectocide belonging to the milbemycin family, derived from the fermentation of Streptomyces cyano-griseus.[1] It is widely used in veterinary medicine to control and treat internal and external parasites in animals such as cattle, sheep, horses, and dogs.[1][2] Given its use in food-producing animals, regulatory agencies have established maximum residue limits (MRLs) for this compound in various tissues and milk. Therefore, sensitive and reliable analytical methods are crucial for monitoring these residues to ensure food safety and for pharmacokinetic studies in drug development.[3] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice due to its high sensitivity, selectivity, and simple sample preparation compared to older methods that required cumbersome derivatization steps.[2][3]

This application note provides a detailed protocol for the quantitative analysis of this compound residues in various biological matrices using LC-MS/MS.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum (Protein Precipitation)

This protocol is a generalized procedure for the extraction of this compound from plasma or serum matrices.

  • Aliquoting: Pipette 100-200 µL of the plasma or serum sample into a clean microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add the internal standard solution (e.g., ivermectin-d2 or abamectin) to the sample and vortex briefly.[2][4]

  • Protein Precipitation: Add 3 volumes of cold acetonitrile (e.g., 600 µL for a 200 µL sample) to precipitate the proteins.[2][3] For enhanced precipitation and to inactivate potential viral agents, 1% formic acid in acetonitrile can be used.[5]

  • Mixing and Centrifugation: Vortex the mixture vigorously for approximately 1-5 minutes.[2] Centrifuge the tubes at high speed (e.g., 12,000 rpm or higher) for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitution: Reconstitute the dried residue in 100-200 µL of the mobile phase (e.g., a 10:90 mixture of mobile phase A and B) and vortex for 1-10 minutes to ensure the analyte is fully dissolved.[2][6]

  • Final Centrifugation: Centrifuge the reconstituted sample one last time (e.g., 12,000 rpm for 10 min) to remove any remaining particulates.[2]

  • Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

The following are typical instrument conditions. These should be optimized for the specific instrument and column used.

  • Chromatographic Separation: Inject 5-10 µL of the prepared sample onto the LC system.[2][3] Separation is typically achieved on a C18 or C8 reversed-phase column.[2][6] A gradient elution is often employed to ensure good peak shape and separation from matrix interferences.

  • Mass Spectrometric Detection: The column eluent is introduced into the mass spectrometer. This compound is typically detected using electrospray ionization (ESI) in positive mode, which generally yields a better response than negative mode.[2] Detection and quantification are performed using Multiple Reaction Monitoring (MRM). At least two transitions (one for quantification, one for confirmation) are monitored to ensure identity.

Data Presentation

Quantitative data for a typical LC-MS/MS method for this compound analysis are summarized below.

Table 1: Example LC-MS/MS Instrument Parameters

ParameterTypical Setting
LC System UHPLC or HPLC System
ColumnAgilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm)[2] or Luna C8(2) (30 x 2.0 mm, 3 µm)[6]
Mobile Phase A10 mM ammonium formate with 0.1% formic acid in water[2] or 0.01% acetic acid in water[5]
Mobile Phase BAcetonitrile[2] or Methanol[5]
Flow Rate0.2 - 0.4 mL/min[2][3]
Injection Volume5 - 10 µL[2][3]
Column Temperature30 - 40 °C
MS/MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive[2][5]
Capillary Voltage3.5 kV[5]
Source Temperature150 °C[5]
Desolvation Temperature500 °C[5]
Desolvation Gas Flow800 L/h[5]

Table 2: Selected MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z) (Purpose)Ionization ModeReference
640.5528.4 (Quantification)ESI+[2]
640.4528.5 (Quantification)ESI+[6]
640.4123.1 (Quantification)ESI+[5]
638.0108.0 (Quantification)ESI-[3]
638.0235.0 (Confirmation)ESI-[3]
640.85498.61 (Confirmation)ESI+[7]

Table 3: Summary of Method Validation Data from Various Studies

ParameterMatrixResultReference
Linearity Range Rat Plasma1.00 - 200 ng/mL (r² > 0.99)[2]
Lamb Serum2.0 - 100 ng/mL (r > 0.99)[3]
Milk1 - 500 ng/mL (r ≥ 0.998)[5]
LOQ Human Venous Blood0.5 ng/mL[6]
Rat Plasma1.00 ng/mL[2]
Lamb Serum2.0 ng/mL[3]
Bovine Plasma1 ng/mL[5]
LOD Bovine Plasma0.58 ng/mL[5]
Accuracy (% Recovery) Rat Plasma100.1 - 103.6%[2]
Lamb Serum80.0 - 107.3%[3]
Human Blood/Plasma80.7 - 111.2%[6]
Precision (% RSD) Rat Plasma< 15%[2]
Lamb Serum1.7 - 6.7%[3]
Human Blood/Plasma< 12.6%[6]
Bovine Plasma< 8.10%[5]
Matrix Effect Rat Plasma91.2 - 96.2%[2]

Visualizations

Below are diagrams illustrating the experimental workflow and logical relationships in the LC-MS/MS analysis of this compound.

G cluster_prep Sample Preparation sample Biological Sample (e.g., 100 µL Plasma) is Add Internal Standard sample->is ppt Protein Precipitation (e.g., Acetonitrile) is->ppt vortex Vortex & Centrifuge (12,000 rpm, 10 min) ppt->vortex supernatant Collect Supernatant vortex->supernatant evap Evaporate to Dryness (Nitrogen Stream, 40°C) supernatant->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject

Caption: Workflow for this compound Extraction from Biological Samples.

G cluster_lcms LC-MS/MS Analysis cluster_ms Tandem MS Detection (MRM) lc UHPLC Separation (C18 Column) esi Ionization (Positive ESI) lc->esi q1 Q1: Precursor Ion Selection (m/z 640.4) esi->q1 q2 Q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Selection (m/z 528.5) q2->q3 detector Detector q3->detector data Data Acquisition & Quantification detector->data

Caption: LC-MS/MS Data Acquisition and Processing Pathway.

References

Application Notes and Protocols for Studying Moxidectin's Ion Channel Effects Using Electrophysiology Patch-Clamp Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxidectin, a macrocyclic lactone endectocide, is a potent anthelmintic agent used in veterinary and human medicine.[1] Its primary mechanism of action involves the modulation of invertebrate-specific ligand-gated ion channels, leading to paralysis and death of the parasite.[2] This document provides detailed application notes and protocols for investigating the effects of this compound on these ion channels using patch-clamp electrophysiology, a powerful technique for studying ion channel function and pharmacology in real-time.

This compound primarily targets glutamate-gated chloride channels (GluCls) and, to a lesser extent, GABA-gated chloride channels (GABA-A receptors) in nematodes and arthropods.[1][2] By binding to these channels, this compound causes a prolonged influx of chloride ions, leading to hyperpolarization of neuronal and muscle cell membranes and subsequent flaccid paralysis of the parasite.[2] Understanding the precise interactions between this compound and its target ion channels is crucial for elucidating its mechanism of action, overcoming drug resistance, and developing novel anthelmintics.

These protocols are designed for researchers familiar with basic patch-clamp techniques and are adaptable for studying this compound's effects on both native ion channels in isolated parasite cells and recombinant channels expressed in heterologous systems like Xenopus oocytes or mammalian cell lines.

Data Presentation: Quantitative Effects of this compound on Ion Channels

The following tables summarize key quantitative data on the interaction of this compound with its primary ion channel targets, derived from published literature. This data is essential for experimental design, including determining appropriate this compound concentrations and interpreting results.

Target Ion ChannelParasite SpeciesExpression SystemThis compound ParameterValueReference
Glutamate-Gated Chloride Channel α subunit (HcGluCla)Haemonchus contortusCOS-7 cellsBinding Affinity (Kd)0.18 ± 0.02 nM[3]
Glutamate-Gated Chloride Channel α subunit (HcGluCla)Haemonchus contortusCOS-7 cellsKd with 10 µM GlutamateIncreased affinity by >50%[3]
Cooperia oncophora GluClα3Cooperia oncophoraXenopus oocytesEC50 (direct activation)0.2 µM[1]
DrugTarget Ion ChannelParasite SpeciesExpression SystemPotency ComparisonReference
This compound vs. IvermectinCooperia oncophora GluClα3Cooperia oncophoraXenopus oocytesThis compound (EC50 0.2 µM) is more potent than Ivermectin (EC50 0.5 µM)[1]
This compound vs. IvermectinGABA-gated chloride channels (Hco-UNC-49B/C)Haemonchus contortusNot specifiedPotency varies between receptor subtypes, with one drug being more potent on certain receptors and vice versa.[1]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of this compound's Effects on Recombinant Glutamate-Gated Chloride Channels in Xenopus Oocytes

This protocol describes the study of this compound's effects on GluCls expressed in Xenopus laevis oocytes using the two-electrode voltage-clamp (TEVC) technique, which is well-suited for these large cells.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the GluCl subunit(s) of interest

  • Collagenase solution

  • ND96 solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.6

  • Recording chamber

  • Glass microelectrodes (0.5-2 MΩ resistance)

  • 3 M KCl solution for filling electrodes

  • Voltage-clamp amplifier

  • Data acquisition system and software

  • This compound stock solution (in DMSO)

  • L-glutamate stock solution

Methodology:

  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with cRNA encoding the desired GluCl subunits.

    • Incubate the oocytes for 2-7 days at 16-18°C in ND96 solution supplemented with antibiotics to allow for channel expression.

  • Electrophysiological Recording Setup:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.

  • Application of this compound and Glutamate:

    • To study potentiation: Perfuse the oocyte with a low concentration of L-glutamate (e.g., EC₁₀) until a stable baseline current is achieved. Then, co-apply the same concentration of L-glutamate with varying concentrations of this compound.

    • To study direct activation: After establishing a stable baseline in ND96 solution, perfuse the oocyte with varying concentrations of this compound alone.

  • Data Acquisition and Analysis:

    • Record the whole-cell currents in response to the application of compounds.

    • To construct a dose-response curve, normalize the current responses to the maximal response and plot against the logarithm of the this compound concentration.

    • Fit the data with the Hill equation to determine the EC₅₀ (concentration for half-maximal effect) and the Hill coefficient.

    • Analyze changes in current kinetics, such as activation and deactivation rates.

Protocol 2: Whole-Cell Patch-Clamp Recording of this compound's Effects on Native Ion Channels in Parasite Neurons or Muscle Cells

This protocol is adapted for recording from primary cultured cells or freshly isolated cells from the parasite of interest.

Materials:

  • Isolated parasite neurons or muscle cells

  • Cell culture medium appropriate for the parasite cells

  • Patch-clamp recording rig with an inverted microscope

  • Borosilicate glass capillaries for patch pipettes (3-7 MΩ resistance)

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

  • Intracellular solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na₂-GTP, pH adjusted to 7.2 with KOH.

  • Voltage-clamp amplifier and data acquisition system

  • This compound stock solution (in DMSO)

  • Agonist stock solution (e.g., L-glutamate or GABA)

Methodology:

  • Cell Preparation:

    • Isolate and culture neurons or muscle cells from the parasite according to established protocols.

    • Plate the cells on glass coverslips suitable for microscopy and patch-clamping.

  • Patch-Clamp Recording:

    • Place a coverslip with adherent cells in the recording chamber and perfuse with extracellular solution.

    • Using a micromanipulator, approach a target cell with a fire-polished patch pipette filled with intracellular solution.

    • Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

    • Rupture the patch of membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Drug Application:

    • Establish a stable baseline recording.

    • Apply the agonist (glutamate or GABA) at a concentration that elicits a submaximal response to study potentiation by this compound.

    • Co-apply the agonist with various concentrations of this compound.

    • To test for direct activation, apply this compound in the absence of the agonist.

  • Data Analysis:

    • Measure the peak amplitude, activation, and deactivation kinetics of the elicited currents.

    • Construct dose-response curves and calculate EC₅₀ values as described in Protocol 1.

    • Compare the effects of this compound on different cell types or on cells from drug-susceptible versus drug-resistant parasite strains.

Protocol 3: Single-Channel Recording of this compound's Effects

This protocol allows for the direct observation of the effects of this compound on the gating properties of individual ion channels.

Materials:

  • Same as Protocol 2, with the addition of a high-resistance (5-10 MΩ) patch pipette.

Methodology:

  • Cell-Attached or Outside-Out Patch Formation:

    • Form a GΩ seal on the cell membrane as described in Protocol 2 for the cell-attached configuration.

    • Alternatively, after achieving the whole-cell configuration, slowly pull the pipette away from the cell to form an outside-out patch.

  • Recording Single-Channel Currents:

    • Apply a constant voltage across the patch of membrane.

    • Record the discrete current steps corresponding to the opening and closing of single ion channels.

  • This compound Application:

    • For cell-attached patches, this compound can be included in the patch pipette solution.

    • For outside-out patches, this compound can be perfused into the recording chamber.

  • Data Analysis:

    • Analyze the single-channel recordings to determine the effects of this compound on:

      • Open probability (Po): The fraction of time the channel is in the open state.

      • Mean open time: The average duration of a channel opening event.

      • Mean closed time: The average duration of a channel closing event.

      • Single-channel conductance: Calculated from the amplitude of the single-channel currents at different voltages.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to studying this compound's effects on ion channels.

Moxidectin_Signaling_Pathway This compound This compound GluCl Glutamate-Gated Chloride Channel (GluCl) This compound->GluCl Binds to GABA_A GABA-A Receptor This compound->GABA_A Binds to Chloride_Influx Increased Cl- Influx GluCl->Chloride_Influx Opens GABA_A->Chloride_Influx Potentiates opening Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Paralysis Paralysis of Nerve and Muscle Cells Hyperpolarization->Paralysis Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Analysis Cell_Isolation Cell Isolation/ Culture or Oocyte Prep Seal_Formation Giga-ohm Seal Formation Cell_Isolation->Seal_Formation Pipette_Fabrication Pipette Fabrication and Filling Pipette_Fabrication->Seal_Formation Solutions Preparation of Intra/Extracellular Solutions Solutions->Seal_Formation Whole_Cell Establish Whole-Cell Configuration Seal_Formation->Whole_Cell Baseline Record Baseline Current Whole_Cell->Baseline Data_Acquisition Data Acquisition (Voltage-Clamp) Data_Analysis Data Analysis (Amplitude, Kinetics) Drug_Application Apply this compound +/- Agonist Baseline->Drug_Application Washout Washout Drug_Application->Washout Washout->Data_Analysis Dose_Response Dose-Response Curve (EC50 Calculation) Data_Analysis->Dose_Response Publication Interpretation and Publication Dose_Response->Publication Logical_Relationship_Data_Analysis Raw_Current Raw Current Traces Peak_Amplitude Measure Peak Current Amplitude Raw_Current->Peak_Amplitude Kinetics Analyze Current Kinetics (Activation/ Deactivation) Raw_Current->Kinetics Dose_Response_Curve Construct Dose-Response Curve Peak_Amplitude->Dose_Response_Curve Statistical_Analysis Statistical Analysis Kinetics->Statistical_Analysis EC50 Calculate EC50 and Hill Coefficient Dose_Response_Curve->EC50 EC50->Statistical_Analysis Conclusion Draw Conclusions on This compound's Effect Statistical_Analysis->Conclusion

References

Application Note and Protocol for Assessing Moxidectin Efficacy in a Haemonchus contortus Sheep Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Haemonchus contortus, commonly known as the barber's pole worm, is a highly pathogenic and economically significant gastrointestinal nematode affecting sheep and other small ruminants worldwide. Its blood-feeding nature can lead to severe anemia, edema, and death, particularly in young animals.[1] The control of haemonchosis has heavily relied on the use of anthelmintic drugs. However, the widespread emergence of anthelmintic resistance, including to macrocyclic lactones like ivermectin, poses a significant threat to the sustainability of sheep farming.[2][3]

Moxidectin, a second-generation macrocyclic lactone, is a potent endectocide used for the control of a broad range of internal and external parasites.[4] This document provides a detailed protocol for assessing the efficacy of this compound in a Haemonchus contortus sheep model, a critical procedure for drug efficacy studies and resistance monitoring. The protocol outlines the experimental design, procedures for infection, treatment, and parasite burden assessment.

Experimental Protocols

Animal Selection and Acclimatization
  • Animal Profile: Utilize healthy, anthelmintic-naïve lambs, approximately 4-6 months of age. Breeds known to be susceptible to H. contortus infection are often used.[5][6]

  • Health Screening: Prior to the study, conduct a thorough health examination of each animal. Fecal samples should be collected and analyzed to confirm the absence of pre-existing gastrointestinal nematode infections.[6]

  • Acclimatization: House the lambs in a controlled, parasite-free environment for at least 14 days before the start of the experiment to allow for acclimatization to the housing, diet, and handling procedures.

  • Identification: Individually identify each animal using ear tags or other suitable methods for accurate data recording.

Experimental Infection
  • Infective Larvae (L3) Preparation: Obtain a well-characterized strain of H. contortus. Third-stage larvae (L3) are cultured from the feces of donor sheep infected with the specific strain.

  • Infection Dose: Each lamb is experimentally infected with a single oral dose of approximately 5,000 to 10,000 H. contortus L3.[1][7][8][9] The larvae are suspended in water and administered using a drenching gun.

  • Pre-patent Period: The pre-patent period for H. contortus is approximately 18 to 21 days. Fecal samples can be checked around this time to confirm the establishment of infection by the presence of eggs.

Experimental Design and Treatment
  • Randomization: Approximately 28 days post-infection, perform a fecal egg count (FEC) for each lamb. Based on the FEC and body weight, randomly allocate the animals into treatment groups to ensure a similar mean FEC and weight distribution across groups.[7] A minimum of 10 animals per group is recommended for statistical power.[10]

  • Treatment Groups:

    • Group 1: Untreated Control: Receives a placebo (e.g., water or the vehicle used for the anthelmintic).

    • Group 2: this compound Treatment: Receives this compound at the recommended therapeutic dose (typically 0.2 mg/kg body weight, administered orally).[4][7][11]

    • (Optional) Group 3: Positive Control: Can be included, for example, a group treated with an anthelmintic of a different class to which the H. contortus strain is known to be susceptible.

  • Administration: Administer the treatments orally using a calibrated drenching gun to ensure accurate dosing based on individual body weights.

Post-Treatment Evaluation
  • Fecal Egg Count Reduction Test (FECRT):

    • Collect individual fecal samples from each animal before treatment (Day 0) and again at 17 to 21 days post-treatment for this compound.[10]

    • Perform fecal egg counts using a sensitive technique such as the modified McMaster or Mini-FLOTAC method.[10][12]

    • The percentage of fecal egg count reduction is calculated using the following formula: FECRT (%) = [1 - (Mean FEC of treatment group post-treatment / Mean FEC of control group post-treatment)] x 100

  • Worm Burden Assessment (Necropsy):

    • At the end of the study (e.g., 7 days post-treatment), lambs are humanely euthanized.[7]

    • The abomasum is ligated at both ends and removed.

    • The abomasal contents are collected, and the mucosa is carefully washed to recover all worms.

    • The total number of adult H. contortus is counted for each animal.

    • The efficacy based on worm burden is calculated as: Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100

Data Presentation

Table 1: Fecal Egg Count Reduction Test (FECRT) Data

Treatment GroupMean Fecal Egg Count (Eggs Per Gram) - Day 0Mean Fecal Egg Count (Eggs Per Gram) - Day 17-21Fecal Egg Count Reduction (%)
Untreated Control[Mean FEC][Mean FEC]N/A
This compound (0.2 mg/kg)[Mean FEC][Mean FEC][Calculated FECRT]

Table 2: Worm Burden and Efficacy Data

Treatment GroupMean Total Adult Worm CountEfficacy (%)
Untreated Control[Mean Worm Count]N/A
This compound (0.2 mg/kg)[Mean Worm Count][Calculated Efficacy]

Table 3: this compound Efficacy Against Susceptible and Resistant H. contortus Strains

H. contortus StrainThis compound Dose (mg/kg)Efficacy (%)Reference
Ivermectin-Susceptible0.2100[7]
Ivermectin-Resistant0.299.9[7]
Ivermectin-Resistant0.4100[7]
Multi-drug Resistant0.299.98[11]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_pre_exp Pre-Experiment cluster_exp Experiment cluster_post_exp Post-Experiment Evaluation A Animal Selection & Acclimatization B Health Screening (Fecal Analysis) A->B C Experimental Infection (H. contortus L3) D Incubation Period (28 days) C->D E Randomization into Groups D->E F Treatment Administration (Day 0) E->F G Fecal Sample Collection (Day 17-21) F->G I Necropsy & Worm Burden Count F->I H Fecal Egg Count Reduction Test (FECRT) G->H J Efficacy Calculation H->J I->J

Caption: Experimental workflow for assessing this compound efficacy.

This compound Mechanism of Action Signaling Pathway

G cluster_membrane Nematode Neuronal or Muscle Cell Membrane node_channel Extracellular Glutamate-gated Chloride Channel (GluCl) Intracellular hyperpolarization Hyperpolarization of Cell Membrane node_channel->hyperpolarization Leads to This compound This compound This compound->node_channel:f1 Binds to and activates glutamate Glutamate (Endogenous Ligand) glutamate->node_channel:f1 Binds to cl_ion Chloride Ions (Cl-) cl_ion->node_channel:f2 Influx paralysis Flaccid Paralysis of the Parasite hyperpolarization->paralysis Causes death Death of Haemonchus contortus paralysis->death Results in

Caption: this compound's mechanism of action in nematodes.

Mechanism of Action

This compound, like other macrocyclic lactones, exerts its anthelmintic effect by targeting the parasite's nervous system. Its primary mode of action is binding to and activating glutamate-gated chloride channels (GluCls) which are found in the nerve and muscle cells of invertebrates like Haemonchus contortus.[1][10][13] this compound may also interact with gamma-aminobutyric acid (GABA)-gated chloride channels.[4][10]

This binding leads to an increased and persistent influx of chloride ions into the cells.[13] The influx of negatively charged chloride ions causes hyperpolarization of the cell membrane, making it less excitable. This disruption of neurotransmission leads to a flaccid paralysis of the pharyngeal pump and somatic muscles of the nematode.[2] Consequently, the parasite is unable to feed and maintain its position in the host's gastrointestinal tract, ultimately leading to its expulsion and death. The selective toxicity of this compound towards parasites is due to the fact that mammals do not have glutamate-gated chloride channels, and their GABA receptors are located in the central nervous system, protected by the blood-brain barrier which this compound does not readily cross.[14]

References

Application Note: Techniques for Measuring Moxidectin Concentration in Adipose Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Moxidectin is a potent, broad-spectrum endectocide belonging to the macrocyclic lactone class, derived from the fermentation of Streptomyces cyanogriseus.[1] Due to its lipophilic nature, this compound preferentially distributes to and accumulates in adipose tissue.[2][3] Consequently, fat is considered the primary target tissue for residue depletion studies and regulatory monitoring.[2][4][5] Accurate quantification of this compound in adipose tissue is crucial for pharmacokinetic studies, ensuring food safety by adhering to Maximum Residue Limits (MRLs), and establishing appropriate withdrawal periods for treated animals.[4][6]

This document provides detailed protocols for two primary analytical techniques used for this purpose: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Analytical Methodologies Overview

The two most prevalent methods for quantifying this compound in fatty matrices are HPLC-FLD and LC-MS/MS.

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This is a robust and widely used technique.[1] It requires a chemical derivatization step to convert the non-fluorescent this compound molecule into a fluorescent product, which can then be detected with high sensitivity.[7] The derivatization is typically achieved by reacting the extract with reagents like acetic anhydride and 1-methylimidazole.[7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity without the need for derivatization, resulting in simpler and faster sample preparation.[7][8] Modern UHPLC-MS/MS systems provide rapid analysis times and high throughput.[9] This technique separates compounds based on their retention time and then identifies and quantifies them based on their unique mass-to-charge ratios and fragmentation patterns, making it a powerful confirmatory method.[10][11]

Data Presentation: Method Performance Comparison

The following tables summarize quantitative performance parameters for the described analytical methods based on published literature.

Table 1: HPLC-FLD Method Performance Parameters

ParameterReported ValueMatrixReference
Limit of Quantification (LOQ)10 µg/kgFat[12]
Limit of Detection (LOD)1 - 4 µg/kgFat[12]
Validated Sensitivity10 ppb (µg/kg)Cattle Fat[7]
Recovery94 - 96%Edible Tissues[12]
Recovery62.9% - 89.2%Swine Tissues[13]
Precision (RSD)≤ 15.7%Swine Tissues[13]

Table 2: LC-MS/MS & UHPLC-MS/MS Method Performance Parameters

ParameterReported ValueMatrixReference
Limit of Quantification (LOQ)1 µg/kgSwine Tissues[13]
Limit of Quantification (LOQ)5 ng/gLamb Tissues[4]
Limit of Detection (LOD)0.5 µg/kgSwine Tissues[13]
Limit of Detection (LOD)1.5 ng/gLamb Tissues[4]
Recovery93.3%Adipose Tissue[7][8]
Recovery (Extraction)> 94.1%Rat Plasma[9][14]
Matrix Effect91.2% - 96.2%Rat Plasma[9][14]

Experimental Protocols

Protocol 1: Quantification by HPLC-FLD

This protocol involves solvent extraction, liquid-liquid partitioning, chemical derivatization, and solid-phase extraction (SPE) cleanup.

4.1.1 Materials and Reagents

  • Adipose tissue sample

  • This compound analytical standard

  • Acetonitrile (ACN), HPLC grade

  • Hexane, HPLC grade

  • N-methylimidazole

  • Trifluoroacetic anhydride (TFAA)

  • Deionized water

  • Homogenizer

  • Centrifuge

  • Solid-Phase Extraction (SPE) columns (e.g., Alumina)[6]

  • Evaporation system (e.g., nitrogen evaporator)

4.1.2 Sample Preparation and Extraction

  • Weigh 1-2 g of homogenized adipose tissue into a centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Homogenize for 1-2 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the acetonitrile supernatant to a new tube.

  • Add 10 mL of hexane to the supernatant for liquid-liquid partitioning to remove lipids.

  • Vortex for 1 minute and centrifuge to separate the layers.

  • Discard the upper hexane layer. Repeat the hexane wash for optimal fat removal.

  • Evaporate the acetonitrile extract to dryness under a stream of nitrogen at 40-50°C.

4.1.3 Derivatization

  • Reconstitute the dried extract in 1 mL of a solution containing N-methylimidazole and ACN (1:1 v/v).[6]

  • Add 1 mL of a solution containing trifluoroacetic anhydride and ACN (1:2 v/v).[6]

  • Vortex and allow the reaction to proceed for 15 minutes at room temperature.

  • Add deionized water to stop the reaction.

4.1.4 Solid-Phase Extraction (SPE) Cleanup

  • Condition an alumina SPE column according to the manufacturer's instructions.

  • Load the derivatized sample onto the column.

  • Wash the column with a non-polar solvent to remove interferences.

  • Elute the derivatized this compound with an appropriate solvent mixture (e.g., ethyl acetate/acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC injection.

4.1.5 HPLC-FLD Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detector: Excitation wavelength (λex) and Emission wavelength (λem) must be optimized for the specific fluorescent derivative.

Protocol 2: Quantification by UHPLC-MS/MS

This protocol utilizes a more streamlined extraction, often a modified QuEChERS method, without the need for derivatization.[11][15]

4.2.1 Materials and Reagents

  • Adipose tissue sample

  • This compound analytical standard

  • Internal Standard (IS) (e.g., Avermectin B1a)[9]

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl)

  • Homogenizer

  • High-speed centrifuge

  • Syringe filters (0.22 µm)

4.2.2 Sample Preparation (Modified QuEChERS)

  • Weigh 1 g of homogenized adipose tissue into a 50 mL centrifuge tube.

  • Spike with the internal standard solution.

  • Add 10 mL of acetonitrile.

  • Add QuEChERS salts.

  • Shake vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer).

  • For further cleanup (if necessary), a dispersive SPE (dSPE) step with appropriate sorbents can be added.

  • Filter the final extract through a 0.22 µm filter into an autosampler vial.

4.2.3 UHPLC-MS/MS Conditions

  • Column: C18 reverse-phase column suitable for UHPLC (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water + 5mM ammonium formate + 0.1% formic acid[11]

  • Mobile Phase B: Acetonitrile + 0.1% formic acid[11]

  • Flow Rate: 0.3 - 0.4 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 35 - 40°C[9]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[9]

  • Detection: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions must be optimized for this compound and the internal standard.

Visualizations

experimental_workflow cluster_sample Sample Collection & Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_data Data Processing AdiposeTissue Adipose Tissue Sample Homogenization Homogenization AdiposeTissue->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Cleanup / Purification Extraction->Cleanup Derivatization Derivatization (HPLC-FLD Only) Cleanup->Derivatization Instrument Instrumental Analysis (HPLC or LC-MS/MS) Derivatization->Instrument Quantification Quantification Instrument->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for this compound analysis.

hplc_fld_prep cluster_extraction Extraction cluster_cleanup1 Lipid Removal cluster_derivatization Derivatization & Final Cleanup Homogenate Tissue Homogenate ACN_Add Add Acetonitrile Homogenate->ACN_Add Centrifuge1 Centrifuge ACN_Add->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Hexane_Wash Hexane Wash Supernatant1->Hexane_Wash Centrifuge2 Centrifuge Hexane_Wash->Centrifuge2 Evaporate1 Evaporate to Dryness Centrifuge2->Evaporate1 Reagents Add Derivatization Reagents Evaporate1->Reagents SPE SPE Cleanup Reagents->SPE Evaporate2 Evaporate & Reconstitute SPE->Evaporate2 Final_Sample Sample for HPLC-FLD Evaporate2->Final_Sample

Caption: HPLC-FLD sample preparation workflow.

lcmsms_prep cluster_quechers QuEChERS Extraction cluster_final Final Steps Homogenate Tissue Homogenate + Internal Standard ACN_Salts Add Acetonitrile & QuEChERS Salts Homogenate->ACN_Salts Shake Shake Vigorously ACN_Salts->Shake Centrifuge High-Speed Centrifuge Shake->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filter (0.22 µm) Supernatant->Filter Final_Sample Sample for LC-MS/MS Filter->Final_Sample

Caption: Streamlined LC-MS/MS sample preparation workflow.

References

Troubleshooting & Optimization

Overcoming Moxidectin resistance mediated by P-glycoprotein efflux pumps

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating moxidectin resistance mediated by P-glycoprotein (P-gp) efflux pumps.

Frequently Asked Questions (FAQs)

Q1: What is P-glycoprotein (P-gp) and how does it mediate drug resistance? A1: P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a transmembrane protein that functions as an ATP-dependent efflux pump.[1][2][3] It actively transports a wide variety of structurally unrelated, hydrophobic compounds out of cells.[2][4] In parasites or cancer cells, overexpression of P-gp can prevent drugs like this compound from reaching their intracellular targets by pumping them out of the cell, thereby reducing their effective concentration and leading to drug resistance.[1][3] This process is a major mechanism of multidrug resistance (MDR).[1]

Q2: Is this compound a strong substrate for P-glycoprotein? How does it compare to ivermectin? A2: this compound is generally considered a poor substrate and weak inhibitor of P-gp compared to other macrocyclic lactones (MLs), particularly ivermectin.[5][6] Studies have shown that the potency of this compound to inhibit P-gp function can be 10 times lower than that of ivermectin, abamectin, and doramectin.[7][8] This difference is often attributed to structural variations, specifically in the sugar moiety of the molecules.[7][8] While P-gp deficiency in mice leads to a significant increase in plasma and brain concentrations of ivermectin, the impact on this compound concentrations is minimal, suggesting its disposition is mostly P-gp-independent in the host.[9] However, in parasitic nematodes, P-gp still plays a role in this compound resistance, even if it is a weaker interaction compared to ivermectin.[10][11]

Q3: What is the evidence for P-gp's role in this compound resistance in parasitic nematodes? A3: Several lines of evidence point to P-gp's involvement in this compound resistance in parasites like Haemonchus contortus and Caenorhabditis elegans.[10][11] Genetic studies have found an association between specific P-gp gene alleles and survival of H. contortus after exposure to this compound and ivermectin.[10] The use of P-gp inhibitors, also known as MDR modulators or reversing agents like verapamil, has been shown to increase the efficacy of this compound against resistant nematode strains in vitro and in vivo.[12][13] Furthermore, some studies show that while this compound is less effective at inducing P-gp expression compared to ivermectin, resistance to this compound is still mediated in part by the P-gp gene family.[11][14]

Q4: What are the primary strategies to overcome P-gp-mediated resistance in an experimental setting? A4: There are three main strategies to reverse P-gp-mediated resistance:

  • Inhibit P-gp Efflux Activity: Use competitive or non-competitive inhibitors (modulators) that directly bind to P-gp, preventing it from pumping the drug (e.g., this compound) out of the cell.[1] This is the most common approach.

  • Inhibit P-gp Expression: Employ agents or techniques (like siRNA) that reduce the transcription or translation of the ABCB1 gene, leading to lower levels of P-gp protein on the cell membrane.[1][15]

  • Gene Silencing or Knockout: Utilize advanced genetic tools to silence or knock out the ABCB1 gene entirely, thus eliminating the pump.[1]

Q5: What are some common P-gp inhibitors I can use in my experiments? A5: A range of compounds can be used to inhibit P-gp activity. These are often categorized by "generations."

  • First-generation: Verapamil and Cyclosporin A are classical inhibitors used in many studies.[13][16]

  • Second-generation: Derivatives with improved potency, such as PSC833 (valspodar).[17]

  • Third-generation: Highly potent and specific inhibitors with lower toxicity, such as Tariquidar (XR9576) and Elacridar (GF120918).[18][19]

  • Other compounds: Loperamide has also been shown to modulate P-gp activity in vivo.[20] Some non-steroidal anti-inflammatory drugs (NSAIDs) and natural products have also demonstrated P-gp inhibitory effects.[21]

Troubleshooting Guides

Problem 1: My P-gp inhibitor (e.g., verapamil) shows no effect on this compound efficacy in my resistant parasite strain.

  • Possible Cause 1: P-gp is not the primary resistance mechanism. this compound resistance can be complex and may involve other mechanisms, such as mutations in the drug's target site (e.g., glutamate-gated chloride channels) or the involvement of other ABC transporters.[11][22]

    • Solution: Sequence the target-site genes in your resistant strain to check for known resistance-conferring mutations. Investigate the expression of other ABC transporter genes (e.g., MRPs).

  • Possible Cause 2: The inhibitor concentration is suboptimal. The inhibitor may not be potent enough at the concentration used, or it may not be reaching the P-gp in the parasite at a sufficient concentration in vivo.

    • Solution: Perform a dose-response curve with the inhibitor in vitro to determine its optimal concentration. Consider using a more potent, third-generation inhibitor like Tariquidar.[18]

  • Possible Cause 3: The parasite strain has low P-gp expression. The level of resistance may not be correlated with a significant overexpression of P-gp.

    • Solution: Quantify the expression of relevant P-gp genes (e.g., via qPCR) and protein levels (e.g., via western blot or immunocytochemistry) and compare them to a susceptible strain.[23]

Problem 2: I'm observing high variability in my fluorescent substrate (e.g., Rhodamine 123, Calcein-AM) accumulation/efflux assay.

  • Possible Cause 1: Inconsistent cell culture conditions. Cell density, passage number, and confluence can all affect P-gp expression and activity.

    • Solution: Standardize your cell seeding density and ensure you use cells within a consistent, low passage number range. Always perform experiments on monolayers with consistent confluence.[24]

  • Possible Cause 2: Fluorescent dye issues. The dye concentration may be too high, leading to self-quenching, or the incubation time may be inappropriate.

    • Solution: Optimize the dye concentration and incubation time for your specific cell line or parasite life stage to ensure you are measuring in the linear range of the assay.[25]

  • Possible Cause 3: Inhibitor toxicity. At high concentrations, some P-gp inhibitors can be toxic to cells, affecting membrane integrity and leading to inconsistent results.

    • Solution: Perform a cytotoxicity assay (e.g., MTT assay) for your inhibitor to determine the maximum non-toxic concentration you can use in your experiments.

Problem 3: My in vitro results (e.g., larval migration assay) are not translating to in vivo efficacy.

  • Possible Cause 1: Host pharmacokinetics. The P-gp inhibitor may be poorly absorbed, rapidly metabolized, or widely distributed in the host, preventing it from reaching the parasite at an effective concentration.[20] Host P-gp at key barriers (like the gut wall) can also affect the bioavailability of both the anthelmintic and the inhibitor.[9][26]

    • Solution: Conduct pharmacokinetic studies to measure the plasma and target tissue concentrations of both this compound and the inhibitor in the host animal.

  • Possible Cause 2: Different P-gp isoforms. The P-gp isoforms expressed in the host and the parasite may have different affinities for the inhibitor. An inhibitor effective on the parasite's P-gp might be less effective on the host's P-gp, or vice versa.

    • Solution: If possible, test the inhibitor on cell lines expressing the specific parasite P-gp isoform of interest.

  • Possible Cause 3: Complexity of the in vivo environment. The host-parasite interaction is complex. The host's immune system and other physiological factors can influence drug efficacy in ways not captured by in vitro models.

    • Solution: Acknowledge the limitations of in vitro models. Use data to form hypotheses for in vivo testing, but expect that not all findings will translate directly.

Quantitative Data Summary

Table 1: Comparative Efficacy of this compound and Ivermectin Co-administered with a P-gp Modulator in Cattle

Treatment GroupAnthelminticP-gp ModulatorFaecal Egg Count Reduction (%)
1Ivermectin (200 µg/kg)None23%
2Ivermectin (200 µg/kg)Loperamide (0.4 mg/kg)50%
3This compound (200 µg/kg)None69%
4This compound (200 µg/kg)Loperamide (0.4 mg/kg)87%
Data synthesized from a study on resistant nematodes in cattle.[20]

Table 2: Relative Potency of Macrocyclic Lactones as P-gp Inhibitors

Macrocyclic LactoneRelative Potency to Inhibit Rhodamine 123 Efflux
IvermectinHigh
EprinomectinHigh
AbamectinHigh
DoramectinHigh
SelamectinLow
This compoundLow (approx. 10x lower than Ivermectin)
Data based on in vitro assays using cells overexpressing P-gp.[7]

Table 3: Effect of Macrocyclic Lactone Treatment on P-gp2 Gene Expression in Resistant H. contortus

TreatmentTime Post-TreatmentRelative P-gp2 Expression (Fold Change vs. Untreated)
Ivermectin12 hoursSignificant Increase
Ivermectin24 hoursSignificant Increase
This compound12 hoursNo Significant Change
Abamectin12 - 48 hoursNo Significant Change
Data from a study in lambs infected with resistant H. contortus.[14][27][28]

Experimental Protocols & Visualizations

Protocol 1: Rhodamine 123 Accumulation Assay for P-gp Inhibition

This assay measures the ability of a test compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123 (Rh123), from P-gp-overexpressing cells or parasites. Increased intracellular fluorescence indicates P-gp inhibition.

Methodology

  • Cell/Larval Culture: Culture P-gp-overexpressing cells (e.g., MCF7R, MDCKII-MDR1) or prepare a suspension of the parasite life stage of interest (e.g., L3 larvae) in appropriate media.[25]

  • Inhibitor Incubation: Pre-incubate the cells/larvae with various concentrations of your test compound (and a positive control inhibitor like verapamil) for 30-60 minutes at 37°C. Include a "no inhibitor" control.

  • Substrate Addition: Add the fluorescent substrate Rh123 to a final concentration of approximately 5 µM.[25]

  • Incubation: Incubate the cells/larvae with Rh123 and the inhibitors for a defined period (e.g., 30-90 minutes) at 37°C, protected from light.

  • Washing: Wash the cells/larvae 2-3 times with ice-cold PBS to remove extracellular dye and stop the efflux process.

  • Lysis & Measurement: Lyse the cells/larvae with a suitable lysis buffer. Measure the intracellular fluorescence using a microplate reader (Excitation ~485 nm, Emission ~525 nm).[17]

  • Data Analysis: Normalize fluorescence values to protein concentration. Plot the increase in fluorescence against the inhibitor concentration and calculate the IC50 value, which is the concentration of inhibitor required to achieve 50% of the maximal inhibition effect.[25]

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep Culture P-gp expressing cells or parasites inhibitor Pre-incubate with test compound / inhibitor prep->inhibitor substrate Add fluorescent substrate (e.g., Rhodamine 123) inhibitor->substrate incubate Incubate at 37°C substrate->incubate wash Wash with cold PBS incubate->wash measure Lyse and measure intracellular fluorescence wash->measure analysis Normalize fluorescence and calculate IC50 measure->analysis

Caption: Workflow for a Rhodamine 123 accumulation assay to determine IC50.

Mechanism: P-gp Efflux and Inhibition

P-gp utilizes the energy from ATP hydrolysis to actively transport substrates, such as this compound, from the intracellular to the extracellular space. P-gp inhibitors work by binding to the pump, thereby preventing the substrate from being transported out of the cell. This leads to an accumulation of the drug inside the cell, restoring its therapeutic effect.

pgp_mechanism cluster_membrane Cell Membrane pgp P-glycoprotein (P-gp) intracellular Intracellular Space mox_out This compound pgp->mox_out 2. Efflux adp ADP+Pi extracellular Extracellular Space mox_in This compound mox_in->pgp 1. Enters pump inhibitor P-gp Inhibitor inhibitor->pgp 3. Inhibition atp ATP atp->pgp Energy

Caption: Mechanism of P-gp drug efflux and competitive inhibition.

Troubleshooting Logic for Ineffective P-gp Inhibition

When a P-gp inhibitor fails to restore this compound sensitivity, a logical troubleshooting process is required to identify the underlying cause. This involves verifying the role of P-gp, checking for alternative resistance mechanisms, and ensuring the experimental conditions are optimal.

troubleshooting_logic start START: Inhibitor fails to restore MOX sensitivity q1 Is P-gp expression significantly upregulated in the resistant strain? start->q1 a1_no P-gp may not be the primary resistance mechanism. q1->a1_no No q2 Is the inhibitor concentration optimal and non-toxic? q1->q2 Yes explore_other Investigate other mechanisms: - Target-site mutations (e.g., GluCls) - Other ABC transporters (MRPs) - Drug metabolism (CYPs) a1_no->explore_other a2_no Optimize inhibitor concentration. q2->a2_no No q3 Does the inhibitor work on a positive control substrate (e.g., IVM)? q2->q3 Yes optimize_inhibitor - Perform dose-response curve - Check for cytotoxicity (MTT assay) - Use a more potent inhibitor a2_no->optimize_inhibitor a3_no Assay conditions may be flawed. q3->a3_no No end_node Conclusion: Resistance is likely multifactorial or MOX is a very poor P-gp substrate in this specific system. q3->end_node Yes check_assay Review and validate the experimental protocol. a3_no->check_assay

References

Technical Support Center: Enhancing Moxidectin Efficacy Against Resistant Parasites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Moxidectin against resistant parasite strains.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in parasites?

A1: this compound resistance in parasitic nematodes is a multifactorial phenomenon. The primary mechanisms identified include:

  • Alterations in Drug Targets: this compound, like other macrocyclic lactones (MLs), acts on glutamate-gated chloride channels (GluCls) in the parasite's nerve and muscle cells, leading to paralysis and death. Mutations in the genes encoding these channels can reduce the binding affinity of this compound, thereby diminishing its efficacy.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoproteins (P-gps), is a significant mechanism of resistance. These transporters act as cellular pumps, actively removing this compound from the target cells and reducing its intracellular concentration.[1]

  • Cross-Resistance with other MLs: Parasite strains resistant to ivermectin often exhibit some degree of cross-resistance to this compound, although this compound may still retain some efficacy where ivermectin fails completely.[1]

Q2: What are the most promising synergistic drug combinations to overcome this compound resistance?

A2: Combining this compound with other anthelmintics or resistance-modifying agents is a key strategy. Promising combinations include:

  • This compound and Levamisole: This combination has shown to be effective against multi-drug resistant gastrointestinal nematodes in sheep.[2]

  • This compound and a Benzimidazole (e.g., Albendazole): This combination targets different parasitic vulnerabilities and has been shown to be effective against certain resistant strains.

  • This compound and P-glycoprotein Inhibitors (e.g., Verapamil): P-gp inhibitors can block the efflux pumps that expel this compound from the parasite's cells, thereby increasing its intracellular concentration and restoring its efficacy. The combination of verapamil with this compound has been shown to significantly reduce worm counts in resistant strains.[3]

Q3: How do different this compound formulations (oral, injectable, topical) affect its efficacy against resistant strains?

A3: The formulation and route of administration can significantly impact this compound's pharmacokinetic profile and its efficacy against resistant parasites.

  • Oral Formulations: Oral administration can lead to higher concentrations of the drug reaching the gastrointestinal tract, which can be more effective against gut-dwelling nematodes. Studies have shown that oral this compound can be highly effective against ivermectin-resistant Trichostrongylus colubriformis, whereas the injectable formulation showed very low efficacy.[4][5]

  • Injectable Formulations: Injectable formulations provide a longer duration of action and can be more effective against systemic parasites. However, against some gastrointestinal nematodes, they may be less effective than oral formulations.[4][5]

  • Topical (Pour-on) Formulations: Topical formulations are convenient but can have variable absorption, potentially leading to lower systemic drug levels compared to injectable or oral routes.

The choice of formulation should be guided by the target parasite and the location of the infection.

Troubleshooting Guides

Fecal Egg Count Reduction Test (FECRT)

Problem: My FECRT results show low this compound efficacy. How do I confirm resistance and rule out other factors?

Solution: A low FECRT result does not automatically confirm anthelmintic resistance. Consider the following troubleshooting steps:

  • Verify Dosing and Administration:

    • Ensure accurate animal weight and correct dose calculation. Underdosing is a common cause of treatment failure.

    • Confirm the drug was administered correctly (e.g., oral drench was swallowed, injectable was delivered to the correct tissue).

  • Check Drug Quality and Storage:

    • Ensure the this compound product is within its expiration date and has been stored according to the manufacturer's instructions.

  • Review the FECRT Protocol:

    • Confirm that pre- and post-treatment samples were collected at the correct time intervals (typically 14 days for this compound).

    • Ensure a sufficient number of animals were included in the test to have statistical power.

    • Verify the accuracy of the fecal egg counting technique used.

  • Consider Host Factors:

    • Heavy parasite burdens can sometimes overwhelm the drug's efficacy.

    • The general health and immune status of the host can influence treatment outcome.

  • Rule out Reinfection:

    • If animals are on a heavily contaminated pasture, rapid reinfection can mask the true efficacy of the treatment.

If these factors have been addressed and the FECRT results still indicate low efficacy, it is highly suggestive of anthelmintic resistance.

Problem: The FECRT results are highly variable between individual animals. How do I interpret this?

Solution: High variability in FECRT results is common and can be due to several factors:

  • Natural Variation in Parasite Burdens: Individual animals will have different worm burdens and, consequently, different fecal egg counts.

  • Uneven Drug Distribution or Metabolism: Individual differences in drug absorption, distribution, metabolism, and excretion can lead to variable drug exposure.

  • Genetic Variation in the Parasite Population: The parasite population may consist of a mix of susceptible and resistant individuals.

To interpret variable results, focus on the group mean reduction and the confidence intervals. If the lower confidence interval is below the threshold for efficacy (typically 95%), resistance should be suspected, even if some individuals show a good response.

Larval Development Assay (LDA)

Problem: I am having trouble with the reproducibility of my Larval Development Assays.

Solution: LDAs can be sensitive to small variations in protocol. To improve reproducibility:

  • Standardize Egg and Larval Preparation:

    • Ensure a consistent method for extracting and cleaning parasite eggs from fecal samples.

    • Use a standardized number of eggs or L1 larvae per well.

  • Control Incubation Conditions:

    • Maintain a consistent temperature and humidity during the incubation period.

    • Ensure the culture medium is consistent between assays.

  • Prepare Drug Solutions Fresh:

    • Prepare fresh serial dilutions of this compound for each assay. Use a consistent solvent and ensure complete dissolution.

  • Include Appropriate Controls:

    • Always include both positive (a known effective anthelmintic against a susceptible strain) and negative (no drug) controls.

  • Minimize Operator Variability:

    • Have the same person perform the assay consistently, or ensure thorough training for all users.

Problem: The larvae in my control wells are not developing properly.

Solution: Poor larval development in the absence of any drug indicates a problem with the assay conditions:

  • Check Culture Medium: Ensure the medium is correctly prepared and not contaminated.

  • Verify Egg/Larval Viability: The eggs or larvae used may not have been viable at the start of the assay. Use fresh fecal samples and handle the eggs/larvae carefully during preparation.

  • Optimize Incubation Conditions: The temperature or humidity may not be optimal for the specific parasite species.

Data Presentation

Table 1: Efficacy of Different this compound Formulations Against a Resistant Strain of Trichostrongylus colubriformis in Sheep [4][5]

Treatment (0.2 mg/kg)Fecal Egg Count Reduction (%)Worm Burden Reduction (%)
This compound Oral10098
This compound Injectable04
Ivermectin Oral6262

Table 2: Efficacy of this compound in Combination with Levamisole Against Multi-Drug Resistant Gastrointestinal Nematodes in Lambs [2]

TreatmentFecal Egg Count Reduction (%) - Year 1Controlled Efficacy Test (%) - Haemonchus contortus - Year 1
This compound (0.2 mg/kg)9984.3
Levamisole (8 mg/kg)85-
This compound + Levamisole100-

Table 3: Efficacy of this compound and Other Macrocyclic Lactones Against Resistant Dirofilaria immitis Strains [1]

TreatmentPreventive Efficacy (%)
This compound (oral)95.9 - 99.3
Ivermectin8.5 - 63.9
Milbemycin Oxime8.5 - 63.9
This compound (injectable, extended-release)98.3 - 100

Experimental Protocols

Fecal Egg Count Reduction Test (FECRT) Protocol

This protocol is a generalized guide. Specific details may need to be adapted based on the host and parasite species.

Objective: To determine the efficacy of this compound by comparing fecal egg counts before and after treatment.

Materials:

  • Fecal collection containers

  • McMaster slide or equivalent

  • Flotation solution (e.g., saturated sodium chloride)

  • Microscope

  • This compound product

Procedure:

  • Animal Selection: Select a group of at least 10-15 animals with detectable fecal egg counts.

  • Pre-Treatment Sampling (Day 0):

    • Collect individual fecal samples from each animal.

    • Perform a quantitative fecal egg count (e.g., using the McMaster technique) for each sample to determine the eggs per gram (EPG).

  • Treatment (Day 0):

    • Weigh each animal and administer the correct dose of this compound according to the manufacturer's instructions.

  • Post-Treatment Sampling (Day 14):

    • Collect individual fecal samples from the same animals treated on Day 0.

    • Perform a quantitative fecal egg count on each sample.

  • Calculation of FECR:

    • Calculate the group mean EPG for the pre-treatment and post-treatment samples.

    • Calculate the FECR using the following formula: FECR (%) = (1 - (Mean Post-Treatment EPG / Mean Pre-Treatment EPG)) * 100

Interpretation:

  • Efficacious: FECR ≥ 95%

  • Suspected Resistance: 90% ≤ FECR < 95%

  • Resistant: FECR < 90%

Larval Development Assay (LDA) Protocol

This protocol is a generalized guide for in vitro assessment of this compound resistance.

Objective: To determine the concentration of this compound that inhibits the development of parasite larvae.

Materials:

  • 96-well microtiter plates

  • Parasite eggs

  • Culture medium

  • This compound stock solution and diluent

  • Incubator

  • Inverted microscope

Procedure:

  • Egg Preparation:

    • Extract and clean parasite eggs from fresh fecal samples.

    • Suspend the eggs in water and determine the concentration.

  • Drug Dilution:

    • Prepare a series of this compound dilutions in the culture medium. Include a drug-free control.

  • Assay Setup:

    • Dispense the different this compound concentrations into the wells of the 96-well plate.

    • Add a standardized number of parasite eggs to each well.

  • Incubation:

    • Incubate the plates at the optimal temperature for larval development for the specific parasite species (typically 7 days).

  • Larval Assessment:

    • After incubation, examine each well under an inverted microscope.

    • Count the number of L3 larvae that have successfully developed.

  • Data Analysis:

    • Calculate the percentage of inhibition of larval development for each this compound concentration compared to the drug-free control.

    • Determine the EC50 (the concentration of this compound that inhibits 50% of larval development).

Interpretation:

  • Compare the EC50 of the test population to that of a known susceptible reference strain. A significantly higher EC50 in the test population indicates resistance.

Mandatory Visualizations

Moxidectin_Mechanism_of_Action cluster_parasite Parasite Nerve/Muscle Cell This compound This compound GluCl Glutamate-gated Chloride Channel (GluCl) This compound->GluCl Binds to and opens Chloride_Influx Increased Cl- Influx GluCl->Chloride_Influx Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Caption: Mechanism of action of this compound on parasite nerve and muscle cells.

Pgp_Resistance_Mechanism cluster_cell_membrane Parasite Cell Membrane Pgp P-glycoprotein (P-gp) Efflux Pump Moxidectin_out This compound (Extracellular) Pgp->Moxidectin_out Pumps out ADP ADP + Pi Pgp->ADP Moxidectin_in This compound (Intracellular) Moxidectin_in->Pgp Moxidectin_out->Moxidectin_in Enters cell ATP ATP ATP->Pgp

Caption: P-glycoprotein mediated efflux of this compound from a parasite cell.

Combination_Therapy_Logic cluster_mox This compound Action cluster_syn Synergist Action This compound This compound Resistant_Parasite Resistant Parasite This compound->Resistant_Parasite Reduced effect Efficacy Enhanced Efficacy This compound->Efficacy Synergist Synergistic Agent (e.g., Levamisole, Verapamil) Synergist->Resistant_Parasite Alternative target or reverses resistance Synergist->Efficacy

Caption: Logical relationship of combination therapy to enhance this compound efficacy.

References

Addressing off-target effects of Moxidectin in non-parasitic cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential off-target effects of Moxidectin in non-parasitic cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in parasitic cells, and how might this differ in non-parasitic mammalian cells?

A1: In parasites, this compound's primary mechanism of action is binding to glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) gated chloride channels.[1][2][3][4] This binding increases the influx of chloride ions, leading to hyperpolarization of nerve and muscle cells, resulting in paralysis and death of the parasite.[1][2] While mammals also have GABA receptors, this compound exhibits a lower affinity for mammalian GABAA receptors compared to ivermectin, suggesting a higher safety profile in mammals.[5] However, off-target effects can still occur, particularly at higher concentrations.

Q2: What are the known off-target effects of this compound in non-parasitic cells?

A2: Research has shown that this compound can induce dose-dependent cytotoxicity in various non-parasitic cell lines.[6][7] In cancer cell lines, such as glioma and leukemia, this compound has been observed to inhibit cell viability by inducing G0/G1 cell cycle arrest and apoptosis.[7][8] This is thought to be mediated through the mitochondrial pathway, involving an increase in the Bax/Bcl-2 ratio and activation of the caspase-3/-9 cascade.[7] this compound has also been shown to decrease the mitochondrial outer membrane potential.[8]

Q3: At what concentrations are off-target effects of this compound typically observed in vitro?

A3: The concentration at which off-target effects are observed is cell-type dependent. For example, in Vero E6 cells, a CC50 (50% cytotoxic concentration) value of 30.4 μM has been reported.[6] In glioma cell lines (C6 and U251), this compound inhibited viability in a dose-dependent manner, while showing a lesser effect on normal human astrocytes.[7] For some leukemia cells, IC50 values (50% inhibitory concentration) are in the low micromolar range.[8] It is crucial to determine the cytotoxic concentration of this compound in your specific cell line of interest.

Q4: Are there any known signaling pathways in non-parasitic cells that are affected by this compound?

A4: Yes, in cancer cells, this compound has been shown to downregulate the expression of cyclin-dependent kinases (CDK) 2, 4, and 6, as well as cyclin D1 and cyclin E, leading to cell cycle arrest at the G0/G1 phase.[7] Furthermore, it can induce apoptosis by increasing the Bax/Bcl-2 ratio, which points to the involvement of the intrinsic apoptotic pathway.[7][8] this compound can also destabilize the mitochondrial outer membrane potential.[8] In some apicomplexan parasites, and with implications for mammalian cells, this compound has been shown to inhibit the function of importin α, a protein involved in nuclear transport.[9][10]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
High cell death in control (vehicle-treated) group Vehicle (e.g., DMSO) concentration is too high.Ensure the final concentration of the vehicle is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.1-0.5%. Perform a vehicle-only toxicity test.
Inconsistent results between experiments 1. Cell passage number variability.2. Inconsistent this compound concentration.3. Variations in incubation time.1. Use cells within a consistent and low passage number range.2. Prepare fresh dilutions of this compound for each experiment from a concentrated stock.3. Ensure precise timing for all experimental steps.
Unexpectedly high cytotoxicity at low this compound concentrations 1. Cell line is particularly sensitive.2. Error in this compound stock concentration calculation.1. Perform a dose-response curve starting from very low (nanomolar) concentrations to determine the optimal range.2. Verify the concentration of your this compound stock solution.
No observable effect at expected concentrations 1. Cell line is resistant to this compound's off-target effects.2. this compound has degraded.1. Consider using a positive control known to induce the expected effect (e.g., a known cytotoxic agent).2. Store this compound stock solutions properly (protected from light, at the recommended temperature) and use fresh dilutions.

Quantitative Data Summary

The following table summarizes the cytotoxic concentrations of this compound in various non-parasitic cell lines as reported in the literature.

Cell Line Cell Type Assay Value Reference
Vero E6African green monkey kidney epithelialCytotoxicityCC50: 30.4 μM[6]
C6Rat gliomaMTTDose-dependent inhibition[7]
U251Human gliomaMTTDose-dependent inhibition[7]
SVG p12Normal human astrocyteMTTLesser effect compared to glioma cells[7]
Leukemia BlastsHuman leukemiaCytotoxicityIC50: Low micromolar range[8]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is for determining the cytotoxic effect of this compound on a chosen cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 or CC50 value.

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Visualizations

Moxidectin_Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion destabilizes membrane potential Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax Bax This compound->Bax promotes Casp9 Caspase-9 Mitochondrion->Casp9 releases Cytochrome c which activates Bcl2->Mitochondrion Bax->Mitochondrion Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis Moxidectin_Off_Target_Workflow cluster_invitro In Vitro Analysis start Select Non-Parasitic Cell Line dose_response Dose-Response Curve (e.g., MTT Assay) start->dose_response determine_ic50 Determine IC50/CC50 dose_response->determine_ic50 mechanism_assays Mechanism of Action Assays determine_ic50->mechanism_assays apoptosis Apoptosis Assay (Annexin V/PI) mechanism_assays->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_assays->cell_cycle western_blot Western Blot (e.g., Caspases, Bcl-2 family) mechanism_assays->western_blot data_analysis Data Analysis and Interpretation apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

References

Technical Support Center: Managing Adverse Mazzotti Reactions in Moxidectin Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification, management, and assessment of Mazzotti reactions during clinical trials of Moxidectin for onchocerciasis.

Frequently Asked Questions (FAQs)

Q1: What is a Mazzotti reaction?

A1: The Mazzotti reaction is a symptom complex that can occur in patients undergoing treatment for nematode infestations, particularly onchocerciasis. It is not a direct reaction to the drug itself, but rather an inflammatory response to the rapid killing of microfilariae (the larval stage of the parasite Onchocerca volvulus).[1][2][3] This systemic or localized reaction is characterized by a range of symptoms that typically appear within the first few days of treatment.[3]

Q2: What are the common clinical manifestations of a Mazzotti reaction?

A2: The clinical manifestations of a Mazzotti reaction are diverse and can include:

  • Systemic symptoms: Fever, headache, musculoskeletal pain (myalgia and arthralgia), lymph node pain and swelling (lymphadenopathy), and influenza-like illness.[4]

  • Cutaneous (skin) reactions: Pruritus (itching), rash, and edema (swelling).[4]

  • Cardiovascular reactions: Tachycardia (rapid heart rate) and hypotension (low blood pressure), including symptomatic orthostatic hypotension (dizziness or fainting upon standing).[1][4]

  • Laboratory abnormalities: Eosinophilia (increased eosinophil count), lymphopenia (decreased lymphocyte count), and neutropenia (decreased neutrophil count).[4]

Q3: How does the incidence and severity of Mazzotti reactions with this compound compare to Ivermectin?

A3: Clinical trials have shown that the overall frequency, nature, and severity of Mazzotti reactions are very similar between this compound and Ivermectin.[1] However, some studies indicate that this compound may lead to a higher incidence of certain reactions. For instance, one phase III trial noted that grade 4 Mazzotti reactions, primarily due to increased rates of hypotension, were more common with this compound.[1] Despite this, no patients in these trials required major clinical intervention for a Mazzotti reaction.[1]

Q4: What is the typical management strategy for Mazzotti reactions in a clinical trial setting?

A4: Management of Mazzotti reactions is primarily symptomatic and supportive.[5]

  • Mild to moderate reactions: These are often managed with oral hydration, allowing the patient to rest in a recumbent (lying down) position, and the use of antihistamines for itching and analgesics for pain.[5]

  • Severe reactions: For severe orthostatic hypotension, management may include intravenous normal saline and, in some cases, parenteral corticosteroids.[5] It is important to note that the treatment of severe Mazzotti reactions has not been evaluated in controlled clinical trials.[5]

Q5: Is there a standardized method for assessing the severity of Mazzotti reactions?

A5: Yes, the severity of Mazzotti reactions in clinical trials is often graded using a standardized scale. One such scale is the Onchocerciasis Chemotherapy Research Center (OCRC) Common Toxicity Criteria (CTC).[2][6] This scale provides a framework for consistently grading the severity of various signs and symptoms associated with the reaction.

Troubleshooting Guides

Issue: A trial participant develops a rash and itching within 24 hours of this compound administration.

  • Assessment:

    • Evaluate the severity of the pruritus and the extent and nature of the rash.

    • Use the OCRC grading scale to classify the severity as mild, moderate, or severe.

    • Take a thorough history to rule out other potential causes of the rash and itching.

  • Management:

    • For mild to moderate reactions, administer an oral antihistamine.

    • Advise the participant to keep the affected area clean and dry and to avoid scratching.

    • Monitor the participant for the development of other symptoms of a Mazzotti reaction.

    • Document all assessments, interventions, and outcomes in the participant's case report form.

Issue: A trial participant reports dizziness and lightheadedness upon standing after receiving this compound.

  • Assessment:

    • Immediately have the participant lie down in a supine position.

    • Measure the participant's blood pressure and heart rate while lying down and after standing for at least two minutes (if the participant is able to stand). A significant drop in blood pressure upon standing is indicative of orthostatic hypotension.

    • Assess for other signs of a severe reaction, such as a rapid, weak pulse or changes in mental status.

    • Grade the severity of the hypotension using the OCRC grading scale.

  • Management:

    • For mild to moderate postural hypotension, advise the participant to remain lying down until symptoms resolve and to rise slowly from a sitting or lying position.

    • Encourage oral hydration.

    • For severe symptomatic orthostatic hypotension where the participant is unable to stand without support, management may include intravenous fluids (normal saline). The use of parenteral corticosteroids may also be considered in severe cases.

    • Closely monitor vital signs until they stabilize.

    • Document all findings, treatments, and the participant's response.

Data Presentation

Table 1: Comparison of Common Adverse Mazzotti Reactions in a Phase 3 Clinical Trial of this compound vs. Ivermectin

Adverse ReactionThis compound (8 mg) N=978Ivermectin (150 mcg/kg) N=494
Eosinophilia >10%>10%
Pruritus >10%>10%
Musculoskeletal pain >10%>10%
Headache >10%>10%
Lymphopenia >10%>10%
Tachycardia >10%>10%
Rash >10%>10%
Abdominal pain >10%>10%
Hypotension >10%>10%
Pyrexia (Fever) >10%>10%
Leukocytosis >10%>10%
Influenza-like illness >10%>10%
Neutropenia >10%>10%
Cough >10%>10%
Lymph node pain >10%>10%
Dizziness >10%>10%
Diarrhea >10%>10%
Hyponatremia >10%>10%
Peripheral swelling >10%>10%

Data sourced from FDA prescribing information for this compound, based on a large Phase 3 clinical trial.[4]

Experimental Protocols

Protocol 1: Assessment and Grading of Mazzotti Reactions

1. Objective: To systematically assess and grade the severity of Mazzotti reactions in clinical trial participants receiving this compound.

2. Materials:

  • Onchocerciasis Chemotherapy Research Center (OCRC) Common Toxicity Criteria (CTC) grading scale, version 2.0.[2][6]
  • Participant's case report form (CRF).
  • Standard clinical examination equipment (thermometer, sphygmomanometer, stethoscope, etc.).

3. Methodology:

  • Baseline Assessment: Prior to this compound administration, perform a thorough physical examination and document all baseline signs and symptoms.
  • Post-administration Monitoring: Actively monitor participants for the signs and symptoms of Mazzotti reactions at predefined intervals (e.g., 4, 8, 24, 48, and 72 hours post-dose) and at any time a participant reports symptoms.
  • Symptom and Sign Evaluation: For each reported or observed sign or symptom, evaluate its severity based on the OCRC CTC grading scale. This scale provides specific criteria for grading reactions such as pruritus, rash, fever, hypotension, etc., on a scale of 1 (mild) to 4 (severe/life-threatening).
  • Documentation: Record the grade of each adverse event in the participant's CRF, including the date and time of onset, duration, and any actions taken.
  • Reporting: Report all adverse events, particularly severe adverse events (SAEs), to the study sponsor and relevant regulatory authorities according to the clinical trial protocol.

Mandatory Visualization

Mazzotti_Reaction_Pathway cluster_drug_action Drug Action cluster_immune_response Host Immune Response cluster_clinical_manifestations Clinical Manifestations This compound This compound Microfilariae_Death Rapid Death of Microfilariae This compound->Microfilariae_Death Induces Antigen_Release Release of Parasite Antigens Microfilariae_Death->Antigen_Release Immune_Activation Activation of Immune Cells (Eosinophils, etc.) Antigen_Release->Immune_Activation Mediator_Release Release of Inflammatory Mediators (Cytokines, Histamine, etc.) Immune_Activation->Mediator_Release Systemic Systemic: Fever, Headache, Musculoskeletal Pain Mediator_Release->Systemic Cutaneous Cutaneous: Pruritus, Rash, Edema Mediator_Release->Cutaneous Cardiovascular Cardiovascular: Tachycardia, Hypotension Mediator_Release->Cardiovascular

Caption: Pathophysiological pathway of the Mazzotti reaction.

AE_Management_Workflow Start Participant Receives This compound AE_Reported Adverse Event Reported/Observed? Start->AE_Reported Assess_Severity Assess and Grade Severity (OCRC CTC Scale) AE_Reported->Assess_Severity Yes Monitor_Resolution Monitor for Resolution AE_Reported->Monitor_Resolution No Is_Severe Severe Reaction? Assess_Severity->Is_Severe Mild_Moderate_Tx Administer Symptomatic Treatment: - Oral Hydration - Recumbency - Antihistamines/Analgesics Is_Severe->Mild_Moderate_Tx No Severe_Tx Administer Supportive Care: - IV Fluids (Normal Saline) - Consider Corticosteroids - Close Monitoring Is_Severe->Severe_Tx Yes Mild_Moderate_Tx->Monitor_Resolution Severe_Tx->Monitor_Resolution Document Document in CRF and Report (as per protocol) Monitor_Resolution->Document End AE Resolved/Managed Document->End

Caption: Clinical workflow for managing adverse Mazzotti reactions.

References

Technical Support Center: Investigating Moxidectin-Induced Neurotoxicity in P-glycoprotein Deficient Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the mechanisms of moxidectin-induced neurotoxicity in P-glycoprotein (P-gp) deficient mice.

Frequently Asked Questions (FAQs)

Q1: Why are P-glycoprotein (P-gp) deficient mice used to study this compound neurotoxicity?

A1: P-glycoprotein is an efflux transporter at the blood-brain barrier that limits the entry of many drugs, including this compound, into the central nervous system (CNS).[1][2] In P-gp deficient mice (such as mdr1ab-/- mice), this protective mechanism is absent, leading to a significant accumulation of this compound in the brain.[3][4] This increased brain concentration allows researchers to study the neurotoxic effects of this compound that are not readily observable in wild-type animals at standard doses.[1][5]

Q2: What are the typical signs of this compound-induced neurotoxicity in P-gp deficient mice?

A2: P-gp deficient mice administered neurotoxic doses of this compound may exhibit a range of clinical signs, including lethargy, ataxia (impaired coordination), tremors, and rapid breathing.[6][7] At higher doses, these signs can progress to more severe neurotoxic effects and eventually lead to mortality.

Q3: How does the neurotoxicity of this compound compare to that of ivermectin in P-gp deficient mice?

A3: this compound is consistently shown to be less neurotoxic than ivermectin in P-gp deficient mice.[6][8] Studies have demonstrated that a much higher brain concentration of this compound is required to produce the same degree of neurotoxicity as ivermectin.[6][8][9] The lethal dose 50 (LD50) for this compound is approximately 5-fold higher than that of ivermectin in these mice.[6][7]

Q4: What is the primary molecular mechanism of this compound-induced neurotoxicity?

A4: The primary mechanism of this compound's neurotoxic effects is its action on GABA-gated chloride channels (GABA-A receptors) in the CNS. This compound acts as an allosteric activator of these receptors, potentiating the effect of the inhibitory neurotransmitter GABA.[6][8] This enhancement of inhibitory neurotransmission can lead to the observed signs of CNS depression, such as lethargy and ataxia.[6]

Q5: Does this compound-induced neurotoxicity involve apoptosis?

A5: While direct evidence for this compound-induced apoptosis in the brains of P-gp deficient mice is not extensively documented in the provided search results, high doses of neurotoxic substances can lead to neuronal cell death. Apoptosis, or programmed cell death, is a potential mechanism. Key markers of apoptosis include the activation of caspases (like caspase-3) and DNA fragmentation, which can be detected by TUNEL assays.[10][11] Researchers may need to conduct these assays to determine the extent of apoptosis in their experimental models.

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies of this compound and ivermectin in P-gp deficient mice.

Table 1: Comparative Neurotoxicity of this compound and Ivermectin in Mdr1ab(-/-) Mice

ParameterThis compoundIvermectinReference
LD50 (Subcutaneous) 2.3 µmol/kg0.46 µmol/kg[6][7][8]
Brain Concentration at Sublethal Doses 830 pmol/g270 pmol/g[6][7][8]
Brain-to-Plasma Concentration Ratio (24h post-dose) 2.2 ± 0.74.8 ± 1.6[7]

Table 2: Brain Concentrations of this compound and Ivermectin in P-gp Deficient CF-1 Mice at a Non-toxic Dose (0.2 mg/kg)

DrugDosageBrain ConcentrationReference
This compound 0.31 µmol/kg140.2 pmol/g[9]
Ivermectin 0.23 µmol/kg100.8 pmol/g[9]

Experimental Protocols and Troubleshooting

Assessment of Motor Coordination: The Rotarod Test

This test is used to quantify motor coordination and balance deficits, which are common signs of neurotoxicity.

Detailed Methodology:

  • Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.[4]

  • Apparatus: Use a rotarod apparatus with a textured rod to provide grip for the mice. The rod diameter for mice is typically around 3 cm.

  • Training (Optional but Recommended): Some protocols include a training phase at a low, constant speed (e.g., 4 rpm) to familiarize the animals with the apparatus.[12]

  • Testing Protocol:

    • Place the mouse on the rotating rod.

    • Start the rotation, typically with an accelerating protocol (e.g., from 4 to 40 rpm over 5 minutes).[4][12]

    • Record the latency to fall (the time the mouse remains on the rod).

    • A cut-off time (e.g., 300 seconds) is usually set.

    • Conduct multiple trials (e.g., 3 trials) with an inter-trial interval of at least 15 minutes.[4]

  • Data Analysis: The primary endpoint is the latency to fall. A decrease in this latency indicates impaired motor coordination.

Troubleshooting Guide: Rotarod Test

IssuePotential Cause(s)Suggested Solution(s)
High variability between animals - Inconsistent handling- Stress or anxiety in mice- Handle all mice consistently and gently.- Ensure adequate acclimation to the testing room and handler.[10]
Mice jump off the rod instead of falling - Rod speed is too slow initially- Insufficient fear of falling- Ensure the starting speed is appropriate.- Check that the height of the rod from the base is sufficient (typically >15 cm).
Passive rotation ("cartwheeling") - The mouse is not actively walking but is clinging to the rod.- This is often considered a fall. Stop the timer for that mouse and record the behavior.[4]
Inconsistent results across trials - Learning effects- Fatigue- Ensure consistent inter-trial intervals.- A training session can help minimize learning effects during the actual test.
Detection of Apoptosis: TUNEL Assay

The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Detailed Methodology (for brain tissue sections):

  • Tissue Preparation:

    • Perfuse the mouse and fix the brain in 4% paraformaldehyde.

    • Process the brain for paraffin embedding or cryosectioning.

    • Cut sections (e.g., 10-20 µm).

  • Deparaffinization and Rehydration (for paraffin sections): Use xylene and a graded series of ethanol to rehydrate the tissue sections.

  • Permeabilization: Incubate sections in Proteinase K solution (e.g., 20 µg/mL) for 15-30 minutes at room temperature to allow the enzyme to access the nuclear DNA.[6]

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs.

    • Incubate the sections with the reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[13]

  • Washing: Rinse the sections thoroughly with PBS.

  • Counterstaining (Optional): Use a nuclear counterstain like DAPI to visualize all cell nuclei.

  • Mounting and Visualization: Mount the sections with an anti-fade mounting medium and visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Troubleshooting Guide: TUNEL Assay

IssuePotential Cause(s)Suggested Solution(s)
No signal in positive control - Inactive TdT enzyme- Degraded reagents- Use a new kit or fresh reagents.- Ensure the positive control (e.g., DNase I treatment) is performed correctly.[6]
High background staining - Excessive Proteinase K digestion- Autofluorescence (e.g., from red blood cells)- Optimize Proteinase K concentration and incubation time.- Use an autofluorescence quenching agent or select a fluorophore that avoids the autofluorescence spectrum.[6]
Non-specific staining (outside the nucleus) - DNA damage from necrosis, not apoptosis- Excessive TdT enzyme concentration- Differentiate apoptosis from necrosis using morphological criteria (e.g., H&E staining).- Titrate the concentration of the TdT enzyme.[6]
Weak signal in apoptotic cells - Insufficient permeabilization- Short incubation time with TUNEL reaction mix- Optimize the permeabilization step.- Increase the incubation time (e.g., up to 2 hours), but monitor for increased background.[9]
Measurement of Apoptotic Pathway Activation: Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Detailed Methodology (for brain tissue lysate):

  • Tissue Lysis:

    • Rapidly dissect the brain region of interest (e.g., cerebellum, cortex) and snap-freeze in liquid nitrogen.

    • Homogenize the tissue in a chilled lysis buffer.[3]

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant (cytosolic extract).

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).[3]

  • Caspase-3 Assay:

    • In a 96-well plate, add a consistent amount of protein (e.g., 50-200 µg) from each sample.

    • Add the 2X Reaction Buffer containing DTT.

    • Add the caspase-3 substrate (e.g., DEVD-pNA).[7]

    • Incubate the plate at 37°C for 1-2 hours.[7]

  • Data Acquisition: Read the absorbance at 400-405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

  • Data Analysis: Compare the absorbance of samples from this compound-treated mice to that of vehicle-treated controls to determine the fold-increase in caspase-3 activity.

Troubleshooting Guide: Caspase-3 Activity Assay

IssuePotential Cause(s)Suggested Solution(s)
Low or no caspase-3 activity - Sample degradation- Insufficient DTT in the reaction buffer- Use fresh samples or ensure proper storage at -80°C.- Add fresh DTT to the reaction buffer immediately before use.[7]
High background reading - Contamination of reagents- Interfering substances in the sample- Use fresh, high-quality reagents.- Run a blank control (lysate without substrate) and subtract this value.[3]
High variability between replicates - Inaccurate pipetting- Inconsistent protein concentration- Use calibrated pipettes and ensure thorough mixing.- Carefully perform the protein quantification assay and load equal amounts of protein for each sample.
Unexpected results - Incorrect incubation time or temperature- Using reagents from different kits/lots- Strictly follow the protocol for incubation parameters.- Do not mix reagents from different kits.

Visualizations

Signaling Pathway and Experimental Workflows

Moxidectin_Neurotoxicity_Pathway This compound This compound in Brain (Increased due to P-gp deficiency) GABA_A GABA-A Receptor This compound->GABA_A Allosteric Activation Cl_influx Increased Cl- Influx GABA_A->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Inhibition Enhanced GABAergic Inhibition Hyperpolarization->Inhibition Neurotoxicity Neurotoxic Signs (Ataxia, Lethargy, Tremors) Inhibition->Neurotoxicity Experimental_Workflow start P-gp Deficient Mice (e.g., mdr1ab-/-) treatment Administer this compound (various doses) vs. Vehicle Control start->treatment observation Behavioral Observation (Record clinical signs) treatment->observation rotarod Rotarod Test (Assess motor coordination) observation->rotarod euthanasia Euthanasia and Tissue Collection (Brain) rotarod->euthanasia assays Biochemical & Histological Assays euthanasia->assays caspase Caspase-3 Activity Assay assays->caspase tunel TUNEL Staining assays->tunel hplc HPLC Analysis (Measure brain drug concentration) assays->hplc

References

Technical Support Center: Mitigating the Impact of Moxidectin on Non-Target Soil Organisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for environmental studies on the impact of Moxidectin on non-target soil organisms.

Frequently Asked Questions (FAQs)

General

  • What is this compound and why is its impact on soil organisms a concern? this compound is a broad-spectrum endectocide used to control parasites in livestock.[1] It is excreted in the feces of treated animals and can enter the soil environment, where it may negatively affect non-target organisms that play crucial roles in soil health and ecosystem functioning.[2]

  • Which non-target soil organisms are most affected by this compound? Dung beetles, earthworms, and collembolans (springtails) are among the most studied and affected non-target soil organisms.[2][3][4] Dung beetles are particularly vulnerable as they feed and reproduce in dung containing this compound residues.[5]

  • How does this compound compare to other anthelmintics like Ivermectin in terms of ecotoxicity? Generally, this compound is considered to be less toxic to some non-target organisms, such as dung beetles, compared to Ivermectin.[6] However, it can still have significant sublethal effects and its persistence in the environment is a concern.

Experimental Design

  • What are the standard guidelines for conducting soil ecotoxicology studies? The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for testing the effects of chemicals on soil organisms. Relevant guidelines include those for testing on earthworms (e.g., OECD 222), collembolans (e.g., OECD 232), and soil microorganisms.[3][4]

  • How can I design a microcosm/mesocosm study to assess the impact of this compound? A typical microcosm study involves collecting soil cores from the field, treating them with different concentrations of this compound, and observing the effects on the soil community over time. Mesocosm studies are larger-scale and can be conducted in the field to provide more realistic exposure scenarios.

  • What concentrations of this compound should I use in my experiments? Concentrations should be environmentally relevant, bracketing the predicted environmental concentration (PEC) in soil. A range-finding test is recommended to determine appropriate concentrations for definitive testing, which may include lethal (LCx) and sublethal (ECx) endpoints.[3]

Analytical Methods

  • How can I quantify this compound concentrations in soil and dung samples? High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) is a common and sensitive method for quantifying this compound in environmental matrices.[7] Sample preparation often involves extraction with an organic solvent followed by a clean-up step.

  • What are the degradation products of this compound in soil? this compound can degrade in the environment into various products, such as 3,4-epoxy-moxidectin and 23-keto-nemadectin.[8][9] The toxicity of these degradation products should also be considered in environmental risk assessments.

Troubleshooting Guides

Unexpected Organism Mortality in Control Groups

Potential Cause Troubleshooting Steps
Soil Contamination Test the soil for pre-existing contaminants. If possible, use soil from a site with a known history of no pesticide application.
Inappropriate Soil Conditions Ensure soil pH, moisture content, and temperature are within the optimal range for the test organisms.
Organism Health Source test organisms from a reputable supplier and acclimatize them to the test conditions before starting the experiment.
Handling Stress Minimize handling of the organisms. Use appropriate techniques to introduce them into the test vessels.

Inconsistent or High Variability in Results

Potential Cause Troubleshooting Steps
Uneven this compound Application Ensure a homogenous mixture of this compound in the soil. For solid formulations, thorough mixing is crucial. For liquid applications, ensure even spraying and incorporation.
Variable Bioavailability Soil properties such as organic matter content and texture can affect the bioavailability of this compound.[10] Characterize your test soil thoroughly and consider how these factors might influence your results.
Environmental Fluctuations Maintain consistent temperature, light, and moisture conditions throughout the experiment.
Insufficient Replicates Increase the number of replicates per treatment to improve statistical power.

Analytical Quantification Issues

Potential Cause Troubleshooting Steps
Poor Extraction Efficiency Optimize the extraction solvent and method. Ensure thorough mixing and sufficient extraction time.
Matrix Effects in HPLC-MS/MS Use matrix-matched standards for calibration to compensate for ion suppression or enhancement.
Analyte Degradation Store samples properly (e.g., frozen and protected from light) to prevent degradation of this compound before analysis.

Data Presentation

Table 1: Acute Toxicity of this compound to Non-Target Soil Invertebrates

SpeciesTest DurationEndpointValue (mg/kg soil or dung)Reference
Eisenia fetida (Earthworm)28 daysLC50>1280 (in manure/soil mix)[11]
Geotrupes spiniger (Dung beetle)Not specifiedSurvival Reduction43% reduction at environmentally relevant concentrations[2][12]
Aphodius rufipes (Dung beetle)Not specifiedSurvivalNo significant effect[2][12]

Table 2: Sublethal Effects of this compound on Dung Beetles (Scarabaeus cicatricosus)

EndpointValue (µg/g)NotesReference
pLC502.70Quantity of ingested this compound causing partial paralysis in 50% of individuals.[6]

Experimental Protocols

Protocol 1: Soil Microcosm Study for Assessing this compound's Impact on Soil Fauna

This protocol is a generalized guide based on OECD principles.

  • Soil Collection and Preparation:

    • Collect soil from a site with no recent pesticide application.

    • Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize it.

    • Characterize the soil for properties such as pH, organic matter content, and texture.

  • This compound Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Apply the this compound solution to the soil to achieve the desired test concentrations.

    • Include a solvent-only control and a negative (no treatment) control.

    • Thoroughly mix the treated soil to ensure even distribution. Allow the solvent to evaporate completely.

  • Microcosm Setup:

    • Add a defined amount of the treated or control soil to each microcosm vessel (e.g., glass jars).

    • Introduce a known number of test organisms (e.g., Eisenia fetida, Folsomia candida) to each vessel.

    • Maintain the microcosms under controlled conditions (e.g., 20°C, 16:8 light:dark cycle).

  • Data Collection and Analysis:

    • At predetermined time points (e.g., 7, 14, 28 days), assess endpoints such as mortality, reproduction (e.g., number of juveniles), and biomass.

    • Analyze the data using appropriate statistical methods to determine LCx and ECx values.

Protocol 2: Bioremediation of this compound-Contaminated Soil

This protocol outlines a general approach for a lab-scale bioremediation study.

  • Isolation of this compound-Degrading Microorganisms:

    • Collect soil samples from a this compound-contaminated site or a site with a history of pesticide exposure.

    • Use enrichment culture techniques with this compound as the sole carbon source to isolate potential degrading bacteria and fungi.[13]

  • Bioremediation Experiment:

    • Prepare soil samples artificially contaminated with a known concentration of this compound.

    • Inoculate the contaminated soil with the isolated microbial consortia or individual strains.

    • Include control groups: sterile soil with this compound (abiotic degradation), non-inoculated contaminated soil (natural attenuation).

    • Monitor the degradation of this compound over time by taking soil samples for chemical analysis (e.g., HPLC-MS/MS).

    • Optimize conditions such as moisture, temperature, and nutrient availability to enhance degradation.

Mandatory Visualization

Moxidectin_Signaling_Pathway This compound This compound GluCl Glutamate-Gated Chloride Channel (GluCl) This compound->GluCl Binds to Neuron Invertebrate Neuron GluCl->Neuron Located on Chloride_Influx Increased Cl- Influx GluCl->Chloride_Influx Opens channel leading to Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Causes Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Leads to Death Death of Organism Paralysis->Death Results in

Caption: this compound's mechanism of action in non-target invertebrates.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_mitigation Mitigation Strategy Testing (Optional) Soil_Collection Soil Collection & Sieving Soil_Spiking Soil Spiking with This compound Soil_Collection->Soil_Spiking Organism_Acclimation Test Organism Acclimation Microcosm_Setup Microcosm Setup Organism_Acclimation->Microcosm_Setup Moxidectin_Prep This compound Stock Preparation Moxidectin_Prep->Soil_Spiking Soil_Spiking->Microcosm_Setup Bioremediation_Setup Bioremediation Inoculation Soil_Spiking->Bioremediation_Setup Incubation Incubation under Controlled Conditions Microcosm_Setup->Incubation Endpoint_Assessment Endpoint Assessment (Mortality, Reproduction) Incubation->Endpoint_Assessment Residue_Analysis This compound Residue Analysis (HPLC-MS/MS) Incubation->Residue_Analysis Data_Analysis Statistical Analysis (LC50, EC50) Endpoint_Assessment->Data_Analysis Residue_Analysis->Data_Analysis Degradation_Monitoring Degradation Monitoring Bioremediation_Setup->Degradation_Monitoring Degradation_Monitoring->Data_Analysis

Caption: General workflow for a soil microcosm study on this compound.

Mitigation_Logic cluster_strategies Mitigation Strategies Moxidectin_Use This compound Use in Livestock Excretion Excretion in Dung Moxidectin_Use->Excretion Soil_Contamination Soil Contamination Excretion->Soil_Contamination Impact Impact on Non-Target Soil Organisms Soil_Contamination->Impact Strategic_Treatment Strategic Treatment Timing Strategic_Treatment->Moxidectin_Use Influences Alternative_Products Use of Less Harmful Alternatives Alternative_Products->Moxidectin_Use Reduces Need For Pasture_Management Pasture Rotation and Dung Management Pasture_Management->Soil_Contamination Reduces Bioremediation Bioremediation of Contaminated Soil Bioremediation->Soil_Contamination Remediates

References

Validation & Comparative

Moxidectin Demonstrates Superior Efficacy Over Ivermectin Against Resistant Heartworm (Dirofilaria immitis) Strains

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of recent studies indicates that moxidectin provides a more potent and reliable preventative solution against emerging macrocyclic lactone-resistant strains of Dirofilaria immitis compared to ivermectin. This heightened efficacy is attributed to key differences in their pharmacokinetic and pharmacodynamic properties, particularly in how they interact with parasite resistance mechanisms.

The rise of drug-resistant Dirofilaria immitis poses a significant threat to canine health, challenging the effectiveness of long-relied-upon heartworm preventatives.[1][2][3] Both this compound and ivermectin belong to the macrocyclic lactone (ML) class of drugs, which have been the cornerstone of heartworm prevention for decades.[1][4][5] However, multiple laboratory and field studies have now confirmed that not all MLs are equally effective against these resistant worms.[4][6]

This compound, a milbemycin, has consistently shown greater efficacy in preventing the development of resistant heartworm strains compared to ivermectin, an avermectin.[4] This superiority is linked to this compound's higher lipophilicity, leading to greater tissue distribution and a longer elimination half-life.[4][6] These characteristics result in a more sustained exposure of the parasite to the drug. Furthermore, this compound exhibits different binding properties to parasite receptors, which may contribute to its increased potency and a slower development of resistance.[6]

Comparative Efficacy Data

The following tables summarize the quantitative data from key studies comparing the efficacy of this compound and ivermectin against various resistant Dirofilaria immitis isolates.

Table 1: Efficacy of a Single Oral Dose of this compound (3 µg/kg) Against Various D. immitis Isolates

D. immitis IsolateYear IsolatedEfficacy (%)Reference
MP3>9 years prior to study100[7][8]
Michigan>9 years prior to study100[7][8]
ZoeKy2013100[7][8]
GCFL2014100[7][8]
ZoeAL2015100[7][8]
JYD-34201019[7][8]
ZoeMO201282[7][8]
ZoeLA201354[7][8]
AMAL201462[7][8]

Table 2: Comparative Efficacy of this compound and Ivermectin Formulations Against the JYD-34 Resistant Isolate

TreatmentFormulationEfficacy (%)Reference
Imidacloprid/MoxidectinTopical100[9]
Ivermectin/Pyrantel PamoateOral29.0[9]
Milbemycin Oxime/SpinosadOral52.2[9]
SelamectinTopical28.8[9]

Table 3: Efficacy of Increased Oral Doses of this compound Against ML-Resistant D. immitis Strains

D. immitis IsolateThis compound Dose and RegimenEfficacy (%)Reference
JYD-343 µg/kg (single dose)19[9]
JYD-3424 µg/kg (3 monthly doses)≥ 98.8[9]
JYD-3440 µg/kg (3 monthly doses)100[9]
ZoeLA3 µg/kg (single dose)44.4[9]
ZoeLA60 µg/kg (3 monthly doses)100[9]
ZoeMO3 µg/kg (single dose)82.1[9]
ZoeMO40 µg/kg (3 monthly doses)100[9]

Experimental Protocols

The data presented above are derived from studies employing rigorous experimental designs. Below are the detailed methodologies for two key experiments.

Experimental Protocol 1: Efficacy of a Single Oral Dose of this compound (McTier et al., 2017)

  • Objective: To determine the efficacy of a single oral dose of this compound against a range of susceptible and resistant Dirofilaria immitis isolates.

  • Animal Model: Purpose-bred dogs, confirmed to be heartworm-negative.

  • Inoculation: Each dog was subcutaneously inoculated with 50 third-stage (L3) larvae of one of nine different D. immitis isolates.

  • Treatment: 28-30 days post-inoculation, dogs were treated with a single oral dose of 3 µg/kg of this compound. Control groups for each isolate received a placebo.

  • Necropsy and Worm Recovery: Approximately four months after treatment, dogs were euthanized and necropsied to recover adult heartworms. The number of worms in the treated group was compared to the control group to calculate efficacy.

  • Statistical Analysis: The geometric mean number of worms in the treated and placebo groups were compared using a two-sample t-test.

Experimental Protocol 2: Comparative Efficacy Against the JYD-34 Isolate (Blagburn et al., as cited in ResearchGate)

  • Objective: To compare the efficacy of four commercially available heartworm preventatives against the ML-resistant JYD-34 isolate of Dirofilaria immitis.

  • Animal Model: Laboratory dogs confirmed to be heartworm-negative.

  • Inoculation: Dogs were inoculated with 50 L3 larvae of the JYD-34 strain.

  • Treatment: Dogs were randomly allocated to treatment groups and received one of the following preventatives at the label-recommended dose and interval: imidacloprid/moxidectin topical solution, ivermectin/pyrantel pamoate oral chews, milbemycin oxime/spinosad oral tablets, or selamectin topical solution. A control group remained untreated.

  • Necropsy and Worm Recovery: At the end of the study period, dogs were necropsied, and adult heartworms were recovered and counted.

  • Efficacy Calculation: Efficacy was determined by comparing the geometric mean number of worms in each treatment group to the untreated control group.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key pathways and processes.

cluster_drug_action Macrocyclic Lactone Mechanism of Action ML This compound / Ivermectin GluCl Glutamate-gated Chloride Channels ML->GluCl Binds to and activates Paralysis Flaccid Paralysis of the Parasite GluCl->Paralysis Increased Cl- influx leads to hyperpolarization and Death Expulsion and Death Paralysis->Death cluster_resistance Proposed Mechanism of Ivermectin Resistance Ivermectin Ivermectin Cell Parasite Cell Ivermectin->Cell Enters cell Pgp P-glycoprotein (P-gp) Efflux Pump Pgp->Ivermectin Actively pumps drug out of cell Cell->Pgp Upregulated in resistant strains Target Intracellular Target (e.g., GluCl) Cell->Target Reduced drug concentration at ReducedEffect Reduced Efficacy Target->ReducedEffect cluster_workflow Experimental Workflow for Efficacy Studies Start Selection of Heartworm-Negative Dogs Inoculation Inoculation with Resistant D. immitis L3 Larvae Start->Inoculation Treatment Treatment with this compound or Ivermectin (or Placebo) Inoculation->Treatment Incubation Incubation Period (~4 months) Treatment->Incubation Necropsy Necropsy and Adult Worm Recovery Incubation->Necropsy Analysis Data Analysis and Efficacy Calculation Necropsy->Analysis

References

Head-to-head comparison of Moxidectin and Selamectin for flea control in felines

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of feline ectoparasite control, both moxidectin and selamectin are frequently utilized compounds. However, their efficacy and application against the cat flea, Ctenocephalides felis, present notable differences. This guide provides a detailed, data-driven comparison of these two molecules for researchers, scientists, and drug development professionals.

Executive Summary

Direct comparative studies of this compound as a standalone agent against selamectin for flea control in felines are not prevalent in published literature. This is primarily because this compound alone has demonstrated minimal to no efficacy against adult fleas.[1][2] Consequently, it is commercially available in combination with other insecticides, such as imidacloprid, to provide effective flea control. Selamectin, conversely, is a standalone topical treatment with proven adulticidal, ovicidal, and larvicidal properties against fleas.[3][4] This comparison, therefore, evaluates selamectin against a common this compound combination product (imidacloprid + this compound) to provide a practical and data-supported assessment.

Mechanism of Action

Both this compound and selamectin are macrocyclic lactones and share a similar primary mechanism of action on the nervous systems of invertebrates.[5] They act as agonists at glutamate-gated chloride channels (GluCls), which are not present in mammals.[5] Binding to these channels increases the permeability of nerve and muscle cell membranes to chloride ions, leading to hyperpolarization, which in turn causes flaccid paralysis and death of the parasite.[5][6]

While both molecules target GluCls, they are also thought to interact with gamma-aminobutyric acid (GABA)-gated chloride channels in insects, further contributing to their parasiticidal activity.[7]

cluster_selamectin Selamectin Pathway cluster_this compound This compound Pathway selamectin Selamectin sel_glucl Glutamate-Gated Chloride Channels (GluCl) selamectin->sel_glucl Binds to sel_gaba GABA-Gated Chloride Channels selamectin->sel_gaba Binds to sel_influx Increased Chloride Ion Influx sel_glucl->sel_influx Causes sel_gaba->sel_influx Causes sel_hyper Hyperpolarization of Nerve/Muscle Cells sel_influx->sel_hyper sel_paralysis Flaccid Paralysis and Death sel_hyper->sel_paralysis This compound This compound mox_glucl Glutamate-Gated Chloride Channels (GluCl) This compound->mox_glucl Binds to mox_gaba GABA-Gated Chloride Channels This compound->mox_gaba Binds to mox_influx Increased Chloride Ion Influx mox_glucl->mox_influx Causes mox_gaba->mox_influx Causes mox_hyper Hyperpolarization of Nerve/Muscle Cells mox_influx->mox_hyper mox_paralysis Flaccid Paralysis and Death mox_hyper->mox_paralysis

Fig 1. Mechanism of Action for Selamectin and this compound

Quantitative Efficacy Comparison

The following tables summarize the efficacy data from two key studies that evaluated a topical formulation of 10% w/v imidacloprid + 1% w/v this compound against a 6% w/v selamectin topical solution on cats infested with the KS1 flea strain.[8][9]

Table 1: Efficacy at 24 and 48 Hours Post-Treatment/Infestation

Time PointDay 0 (24h)Day 14 (24h)Day 28 (24h)Day 28 (48h)
Imidacloprid + this compound 99.8%≥98.3%98.9%96.8%
Selamectin 99.0%≥98.3%87.1%98.3%
Data Source[8][8][8][8]

Table 2: Speed of Kill at 12 and 24 Hours Post-Treatment/Infestation

Time PointDay 0 (12h)Day 0 (24h)Day 28 (12h)Day 28 (24h)
Imidacloprid + this compound 100%-90.2%97.5%
Selamectin 69.4%-57.3%95.3%
Data Source[8][8][8]

Experimental Protocols

The data presented above was generated from two controlled laboratory studies with similar methodologies.

Study Design
  • Animals: Purpose-bred domestic shorthair cats.

  • Housing: Individually housed to prevent cross-contamination.

  • Acclimation: Animals were acclimated to their housing for a specified period before the study commenced.

  • Randomization: Cats were randomized into treatment groups based on pre-treatment flea counts.

  • Treatment Groups:

    • Untreated control group.

    • 6% w/v selamectin topical solution.

    • 10% w/v imidacloprid + 1% w/v this compound topical solution.

  • Treatment Administration: A single topical application was administered to the skin at the base of the neck in front of the scapulae on Day 0.[9]

Flea Infestation and Efficacy Assessment
  • Flea Strain: KS1 strain of Ctenocephalides felis.

  • Infestation: All cats were infested with approximately 100 unfed adult fleas on Days -2, 7, 14, 21, and 28.[9]

  • Flea Counts: Flea comb counts were performed at specified intervals (12, 24, or 48 hours) post-treatment and post-infestation to determine the number of live fleas.[9]

  • Efficacy Calculation: The percentage reduction in the geometric mean number of live fleas for each treatment group was calculated relative to the untreated control group.

G start Start: Cat Selection & Acclimation randomization Randomization based on pre-treatment flea counts start->randomization groups Treatment Groups randomization->groups control Untreated Control groups->control Group 1 selamectin_group Selamectin (6% w/v) groups->selamectin_group Group 2 moxidectin_group Imidacloprid (10%) + This compound (1%) groups->moxidectin_group Group 3 treatment Day 0: Single Topical Treatment control->treatment selamectin_group->treatment moxidectin_group->treatment infestation Flea Infestation (100 fleas) treatment->infestation Days -2, 7, 14, 21, 28 flea_count Flea Comb Counts infestation->flea_count 12, 24, or 48h post- treatment/infestation data_analysis Efficacy Calculation (% reduction vs. control) flea_count->data_analysis

Fig 2. Experimental Workflow for Efficacy Studies

Discussion and Conclusion

The available data indicates that while selamectin as a standalone product provides high efficacy against feline fleas, its speed of kill within the first 12 hours and its residual efficacy at 24 hours on day 28 may be lower than that of a combination product containing imidacloprid and this compound.[8] The superior speed of kill of the combination product is likely attributable to the imidacloprid component, a neonicotinoid known for its rapid insecticidal action.

It is critical to reiterate that this compound alone is not considered an effective treatment for adult flea infestations in cats.[1][2] Therefore, its inclusion in a comparative discussion on flea control is only relevant in the context of a combination product.

For researchers and drug development professionals, these findings highlight the potential for synergistic or additive effects when combining different classes of parasiticides. While selamectin offers broad-spectrum activity in a single molecule, the combination of a macrocyclic lactone like this compound with a fast-acting insecticide like imidacloprid can enhance the speed of flea kill, a factor that can be significant in cases of severe infestation or flea allergy dermatitis. Future research could explore novel combinations that leverage different mechanisms of action to optimize both the speed and duration of flea control in felines.

References

Synergistic Efficacy of Moxidectin and Albendazole in Combating Trichuriasis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of moxidectin in combination with albendazole against other therapeutic alternatives for the treatment of trichuriasis, commonly known as whipworm infection. The evidence presented herein, derived from recent clinical trials, substantiates the synergistic effect of this drug combination, highlighting its potential as a superior treatment modality.

Superior Efficacy of Combination Therapy

Recent clinical studies have demonstrated that the co-administration of this compound and albendazole results in significantly higher efficacy against Trichuris trichiura infections compared to monotherapy with albendazole, the current standard of care.[1][2][3] The combination therapy not only achieves higher cure rates (CR) but also more substantial egg reduction rates (ERR), indicating a potent synergistic activity.[4][5][6]

A notable randomized controlled trial involving school-aged children on Pemba Island, Tanzania, revealed a cure rate of 69% for the this compound-albendazole group, a stark contrast to the 16% cure rate observed in the albendazole-only group.[4][1][3] Furthermore, a study in adolescents on the same island showed that the combination of 8 mg this compound and 400 mg albendazole was more effective than this compound alone.[7] While the combination of ivermectin and albendazole has also been shown to be highly effective, this compound-albendazole presents a valuable alternative, particularly in regions where ivermectin may not be readily available.[5]

Quantitative Analysis of Treatment Efficacy

The following tables summarize the key efficacy data from comparative clinical trials.

Table 1: Cure Rates (CR) of Different Treatment Regimens for Trichuriasis

Treatment GroupAge GroupCure Rate (%)Study Reference
This compound + AlbendazoleSchool-aged children (6-11 years)69%[4][1][3]
Albendazole MonotherapySchool-aged children (6-11 years)16%[4][1][3]
PlaceboSchool-aged children (6-11 years)12%[4][1]
This compound (8mg) + Albendazole (400mg)Adolescents (12-19 years)60%[7]
This compound (8mg) MonotherapyAdolescents (12-19 years)43%[7]
Ivermectin + AlbendazoleAdolescents (12-19 years)Not directly compared in the same study[5]

Table 2: Egg Reduction Rates (ERR) of Different Treatment Regimens for Trichuriasis

Treatment GroupAge GroupGeometric Mean ERR (%)95% Confidence IntervalStudy Reference
This compound + AlbendazoleAdolescents (12-19 years)96.8%95.8 - 97.6[5]
Ivermectin + AlbendazoleAdolescents (12-19 years)99.0%98.7 - 99.3[5]

Experimental Protocols

The data presented is based on robust randomized controlled trials. The methodologies employed in these key studies are detailed below.

Study Design from a Randomized Controlled Trial in School-Aged Children[1]
  • Objective: To assess the superiority of this compound-albendazole combination therapy over albendazole monotherapy.

  • Participants: School-aged children (6-11 years) from Pemba Island, Tanzania, with confirmed T. trichiura infection.

  • Inclusion Criteria: Presence of T. trichiura eggs in stool samples, confirmed by at least two slides of the quadruple Kato-Katz thick smear method.[4][8]

  • Exclusion Criteria: Presence of any acute or uncontrolled systemic illness.[8]

  • Randomization: Participants were randomly assigned to one of three arms:

    • This compound (4 mg for ages 6-7, 8 mg for ages 8-11) + 400 mg Albendazole

    • Placebo + 400 mg Albendazole

    • Placebo + Placebo

  • Blinding: The trial was double-blind, where neither the participants nor the investigators knew the treatment allocation.

  • Primary Outcome: Cure rate, defined as the absence of T. trichiura eggs in stool samples, assessed 14-21 days post-treatment.

  • Secondary Outcomes: Egg reduction rate and safety, assessed by monitoring adverse events.

experimental_workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Analysis s1 Recruitment of School-Aged Children s2 Stool Sample Collection s1->s2 s3 Kato-Katz Thick Smear Analysis s2->s3 s4 Inclusion/Exclusion Criteria Assessment s3->s4 s5 Informed Consent s4->s5 r1 Random Allocation s5->r1 t1 Group 1: This compound + Albendazole r1->t1 t2 Group 2: Albendazole + Placebo r1->t2 t3 Group 3: Placebo r1->t3 f1 Follow-up at 14-21 Days t1->f1 t2->f1 t3->f1 f2 Stool Sample Collection & Analysis f1->f2 f3 Adverse Event Monitoring f1->f3 a1 Data Analysis: Cure Rate & ERR Calculation f2->a1 f3->a1

Figure 1: Experimental workflow of a randomized controlled trial.

Unraveling the Synergistic Mechanism of Action

The enhanced efficacy of the this compound-albendazole combination stems from their distinct and complementary mechanisms of action, which target different physiological systems within the parasite.

  • This compound: This macrocyclic lactone acts as a potent agonist of glutamate-gated chloride channels in the nerve and muscle cells of invertebrates.[5] This binding leads to an increased influx of chloride ions, causing hyperpolarization of the neuronal and muscular membranes. The resulting paralysis of the pharyngeal and somatic muscles incapacitates the worm, leading to its expulsion from the host.

  • Albendazole: As a benzimidazole, albendazole's primary mode of action is the inhibition of β-tubulin polymerization into microtubules.[4][1][9][10] Microtubules are crucial for essential cellular functions in the parasite, including cell division, maintenance of cell structure, and intracellular transport. Disruption of the microtubule network severely impairs the parasite's ability to absorb glucose, leading to energy depletion and ultimately, death.[1][9]

The synergy arises from this dual assault: this compound rapidly immobilizes the worm, while albendazole concurrently undermines its cellular integrity and metabolic processes. This two-pronged attack is more effective at clearing the infection than either drug alone.

synergistic_mechanism cluster_drug Drug Combination cluster_parasite Trichuris trichiura (Whipworm) cluster_nervous_system Neuromuscular System cluster_cellular Cellular Integrity & Metabolism This compound This compound GluCl Glutamate-Gated Chloride Channels This compound->GluCl Binds to Albendazole Albendazole Tubulin β-Tubulin Albendazole->Tubulin Inhibits Polymerization Nerve Nerve Cells Paralysis Paralysis & Expulsion Nerve->Paralysis Muscle Muscle Cells Muscle->Paralysis GluCl->Nerve Hyperpolarizes GluCl->Muscle Hyperpolarizes Microtubules Microtubule Formation Tubulin->Microtubules Disrupts Glucose Glucose Uptake Microtubules->Glucose Impairs Death Cellular Disruption & Death Glucose->Death Worm_Elimination Worm_Elimination Paralysis->Worm_Elimination Synergistic Effect Death->Worm_Elimination Synergistic Effect

Figure 2: Synergistic mechanism of this compound and Albendazole.

Conclusion

The combination of this compound and albendazole represents a significant advancement in the treatment of trichuriasis. The robust clinical data supporting its superior efficacy and the well-understood, complementary mechanisms of action provide a strong rationale for its consideration as a first-line therapy, particularly in mass drug administration programs aimed at controlling and eliminating soil-transmitted helminth infections. Further research into the long-term impact and potential for resistance development will be crucial for optimizing its use in global public health.

References

A Comparative Analysis of the Neurotoxic Potential of Moxidectin and Ivermectin in Canines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the relative neurotoxic profiles of two common parasiticides, supported by experimental data and detailed methodologies.

This guide provides an objective comparison of the neurotoxic potential of Moxidectin and Ivermectin, two widely used macrocyclic lactone endectocides in veterinary medicine. While both drugs are effective against a broad spectrum of parasites, their safety margins, particularly concerning neurotoxicity, differ significantly. This is of paramount importance in canines, especially in breeds with a predisposition to a mutation in the multidrug resistance gene (MDR1), which can lead to severe adverse neurological events. This document summarizes key experimental findings, presents detailed protocols for relevant assays, and visualizes complex biological and experimental processes to aid in research and development.

Executive Summary of Neurotoxicity Comparison

This compound generally exhibits a lower neurotoxic potential in canines compared to Ivermectin. This difference is attributed to a combination of factors including its reduced affinity for and potentiation of mammalian GABA receptors, and its characteristics as a weaker substrate for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier. In dogs with a homozygous MDR1 mutation, which results in a non-functional P-gp, Ivermectin can cause severe neurotoxicity at doses as low as 100 µg/kg.[1][2][3] In contrast, this compound is tolerated at significantly higher doses in these susceptible breeds.[4]

Quantitative Data Comparison

The following tables summarize key quantitative data from comparative studies on this compound and Ivermectin neurotoxicity.

Table 1: Comparative in vivo Neurotoxicity in P-glycoprotein Deficient Mice

ParameterIvermectinThis compoundReference
LD50 (subcutaneous) 0.46 µmol/kg2.3 µmol/kg[5][6]
Brain-to-Plasma Ratio (2h post-SC) HigherLower[5][6]
Onset of Neurotoxic Signs Observed at lower dosesObserved at higher doses[5]
Dosage for Equivalent Neurotoxicosis 0.40 µmol/kg1.09 µmol/kg[7]

Table 2: Comparative in vitro GABA Receptor Interaction (Rat α1β2γ2 Receptors in Xenopus Oocytes)

ParameterIvermectinThis compoundReference
Maximum GABA Potentiation 413.7 ± 66.1%257.4 ± 40.6%[5][6]
Hill Coefficient 1.52 ± 0.450.34 ± 0.56[5][6]

Table 3: Toxic Dosing in MDR1 Mutant Dogs (Oral Administration)

DrugToxic DoseReference
Ivermectin ≥ 100 µg/kg[1][2][4]
This compound > 400 µg/kg[2][4]

Signaling Pathway of Neurotoxicity

The primary mechanism of neurotoxicity for both this compound and Ivermectin in mammals involves their interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). In normal animals, the P-glycoprotein efflux pump at the blood-brain barrier limits the entry of these drugs into the CNS. However, in dogs with a defective MDR1 gene, this protective mechanism is compromised, leading to drug accumulation in the brain and subsequent potentiation of GABAergic neurotransmission, resulting in the clinical signs of neurotoxicity.

GABAPathway cluster_BBB Blood-Brain Barrier cluster_Neuron CNS Neuron Pgp_functional Functional P-glycoprotein (MDR1+/+) Pgp_nonfunctional Non-functional P-glycoprotein (MDR1-/-) Drug_Brain Drug in CNS Pgp_nonfunctional->Drug_Brain Increased Penetration Drug_Blood This compound / Ivermectin (in bloodstream) Drug_Blood->Pgp_functional Efflux Drug_Blood->Pgp_nonfunctional Ineffective Efflux GABA_Receptor GABA-A Receptor Drug_Brain->GABA_Receptor Allosteric Activation Chloride_Influx Increased Cl- Influx GABA_Receptor->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Neurotoxicity Clinical Signs of Neurotoxicity (Ataxia, Seizures, Coma) Hyperpolarization->Neurotoxicity

Mechanism of this compound and Ivermectin Neurotoxicity.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vivo Neurotoxicity Assessment in a Mouse Model

This protocol is adapted from studies assessing neurotoxicity in P-glycoprotein deficient mice.

1. Animal Model:

  • Mdr1ab (-/-) mice (P-gp deficient) and wild-type mice of the same genetic background.

  • Animals are housed under standard laboratory conditions with ad libitum access to food and water.

2. Drug Administration:

  • This compound and Ivermectin are dissolved in a suitable vehicle (e.g., a mixture of propylene glycol and glycerol formal).

  • Drugs are administered via subcutaneous injection at increasing doses to different groups of mice.

3. Clinical Scoring of Neurotoxicity:

  • Mice are observed continuously for the first 8 hours post-injection and then at regular intervals for up to 14 days.

  • Clinical signs of neurotoxicity are scored using a standardized scale, including observation of:

    • General activity: hyperactivity, lethargy, stupor.

    • Motor coordination: ataxia, tremors, seizures.

    • Righting reflex.

  • The time of onset and duration of each sign are recorded.

4. Rotarod Performance Test for Motor Coordination:

  • A rotarod apparatus is used to quantitatively assess motor coordination.

  • Mice are acclimated to the testing room for at least 30 minutes prior to testing.

  • The rotarod is set to an accelerating speed (e.g., from 4 to 40 rpm over 300 seconds).

  • Each mouse undergoes multiple trials with a defined inter-trial interval.

  • The latency to fall from the rotating rod is recorded for each trial. A shorter latency indicates impaired motor coordination.

5. LD50 Determination:

  • The number of surviving mice in each dose group is recorded over the 14-day observation period.

  • The percentage of survival is plotted against the administered dose.

  • The LD50 (the dose at which 50% of the animals are expected to die) is determined graphically or using statistical methods like probit analysis.

In Vitro Analysis of GABA Receptor Interaction

This protocol describes the use of two-electrode voltage-clamp electrophysiology on Xenopus laevis oocytes.

1. Oocyte Preparation and cRNA Injection:

  • Oocytes are harvested from female Xenopus laevis frogs.

  • cRNA encoding the subunits of the desired GABA receptor (e.g., rat α1, β2, and γ2) are injected into the oocytes.

  • Injected oocytes are incubated for 2-7 days to allow for receptor expression.

2. Two-Electrode Voltage-Clamp Recording:

  • An oocyte is placed in a recording chamber and perfused with a standard saline solution.

  • The oocyte is impaled with two microelectrodes, one for voltage sensing and one for current injection.

  • The membrane potential is clamped at a holding potential (e.g., -40 mV).

3. Drug Application and Data Acquisition:

  • GABA, this compound, and Ivermectin solutions of known concentrations are applied to the oocyte.

  • To assess potentiation, the drug is co-applied with a sub-maximal concentration of GABA.

  • The resulting chloride currents are recorded.

  • Dose-response curves are generated by applying a range of drug concentrations.

  • Data analysis includes determination of EC50, maximum potentiation, and the Hill coefficient.

P-glycoprotein Substrate and Transport Assay

This protocol utilizes Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene.

1. Cell Culture:

  • MDCK-MDR1 and wild-type MDCK cells are cultured on semi-permeable filter supports (e.g., Transwell™ plates) to form a polarized monolayer.

2. Bidirectional Transport Assay:

  • The experiment is performed in two directions: apical-to-basolateral (A-B) and basolateral-to-apical (B-A).

  • The test compound (this compound or Ivermectin) is added to either the apical or basolateral chamber.

  • The appearance of the compound in the opposite chamber is measured over time.

3. Sample Analysis:

  • Samples from both chambers are collected at specified time points.

  • The concentration of the test compound is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.

4. Calculation of Apparent Permeability (Papp) and Efflux Ratio:

  • The Papp value for each direction is calculated.

  • The efflux ratio is determined by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio significantly greater than 1 (typically ≥ 2) indicates that the compound is a substrate for an efflux transporter like P-gp.

Experimental Workflow Example: In Vivo Neurotoxicity Study

The following diagram illustrates a typical workflow for an in vivo study comparing the neurotoxic potential of this compound and Ivermectin.

ExperimentalWorkflow cluster_Preparation Preparation cluster_Experiment Experimentation cluster_Analysis Data Analysis Animal_Acclimation Animal Acclimation (P-gp deficient & Wild-type mice) Dosing Subcutaneous Dosing (Graded doses) Animal_Acclimation->Dosing Drug_Preparation Drug Preparation (this compound & Ivermectin solutions) Drug_Preparation->Dosing Clinical_Observation Clinical Observation & Scoring (0-14 days) Dosing->Clinical_Observation Rotarod Rotarod Performance Test Dosing->Rotarod Sample_Collection Brain & Plasma Collection Dosing->Sample_Collection LD50_Calc LD50 Calculation Clinical_Observation->LD50_Calc Behavioral_Analysis Behavioral Data Analysis Clinical_Observation->Behavioral_Analysis Rotarod->Behavioral_Analysis Concentration_Analysis Drug Concentration Analysis (HPLC) Sample_Collection->Concentration_Analysis Final_Report Comparative Neurotoxicity Report LD50_Calc->Final_Report Behavioral_Analysis->Final_Report Concentration_Analysis->Final_Report

Workflow for in vivo neurotoxicity comparison.

Conclusion

The experimental evidence strongly indicates that this compound possesses a wider safety margin concerning neurotoxicity in canines compared to Ivermectin. This is particularly relevant for MDR1-deficient dogs. The lower potential for this compound to induce neurotoxic effects is a multifactorial phenomenon, stemming from its pharmacokinetic properties at the blood-brain barrier and its pharmacodynamic interactions with GABA receptors. For researchers and professionals in drug development, these findings underscore the importance of considering not only the efficacy but also the detailed neurotoxic profile of macrocyclic lactones, especially when developing new antiparasitic formulations or treating genetically susceptible canine populations. The provided experimental protocols offer a foundation for further comparative studies in this critical area of veterinary pharmacology.

References

A Comparative Analysis of Moxidectin and Doramectin Pharmacokinetics in Cattle

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacokinetic profiles of two leading macrocyclic lactones, Moxidectin and Doramectin, reveals significant differences in their absorption, distribution, and elimination within cattle. This comprehensive guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a clear, comparative understanding of these two widely used anthelmintics.

This guide presents a side-by-side comparison of the pharmacokinetic parameters of this compound and Doramectin, details the experimental methodologies employed in key studies, and provides a visual representation of a typical pharmacokinetic study workflow.

Pharmacokinetic Profile Comparison

A review of published literature highlights distinct differences in the pharmacokinetic behaviors of this compound and Doramectin following subcutaneous administration in cattle. This compound is characterized by a significantly faster absorption rate and an earlier time to reach maximum plasma concentration (Tmax) compared to Doramectin.[1][2] Conversely, Doramectin generally exhibits a larger area under the plasma concentration-time curve (AUC), indicating greater overall drug exposure.[1][3] While one study indicated a longer mean residence time for this compound[1], another reported a longer elimination half-life for Doramectin[3]. These variations underscore the importance of considering the specific formulation and experimental conditions when evaluating the pharmacokinetic profiles of these compounds.

Pharmacokinetic ParameterThis compoundDoramectinReference
Maximum Plasma Concentration (Cmax) No significant difference reported in one studyNo significant difference reported in one study[1]
Time to Maximum Plasma Concentration (Tmax) 8.00 hours4-6 days[1]
10 hours3.0 days[3]
Area Under the Curve (AUC) 217 ng.d/mL627 ng.d/mL[1]
215.85 ± 63.09 ng day/mL395.41 ± 132.12 ng day/mL[3]
Absorption Half-life (t1/2ab) 1.32 hours56.4 hours[1]
0.7 day3.1 days[2]
Mean Residence Time (MRT) 14.6 days9.09 days[1]
Elimination Half-life (T1/2el) 2.17 ± 0.44 days4.28 ± 0.93 days[3]

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous experimental designs to ensure the accuracy and reliability of the pharmacokinetic comparisons. The methodologies outlined below are representative of the key experiments cited.

Animal Models and Drug Administration: The studies typically utilized healthy, parasite-free male cattle of specific breeds such as Hereford or Zebu Gobra, with body weights ranging from 180 to 210 kg.[1][2] Both this compound and Doramectin were administered via subcutaneous injection at a standardized dose of 200 µg/kg body weight, using commercially available 1% injectable formulations.[1][2]

Blood Sampling and Plasma Analysis: To characterize the drug concentration profiles over time, jugular blood samples were collected at multiple time points, ranging from as early as 1 hour to as long as 80 days post-treatment.[1] Plasma was separated from the blood samples and subsequently analyzed to determine the concentrations of the parent drug and any potential metabolites.

Analytical Methodology: The quantification of this compound and Doramectin in bovine plasma was primarily achieved using High-Performance Liquid Chromatography (HPLC) with fluorescence detection after a derivatization step.[1] More recent and advanced studies have also employed Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for simultaneous and highly sensitive quantification of these macrocyclic lactones.[4] This method involves protein precipitation from the plasma sample, followed by a clean-up step before chromatographic separation and mass spectrometric detection.[4]

Pharmacokinetic_Study_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Phase Animal_Selection Animal Selection (e.g., Hereford Calves) Drug_Administration Drug Administration (Subcutaneous, 200 µg/kg) Animal_Selection->Drug_Administration Acclimatization Blood_Sampling Blood Sampling (Jugular Vein) Drug_Administration->Blood_Sampling Timed Intervals Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Preparation Sample Preparation (Protein Precipitation, Cleanup) Plasma_Separation->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis (Quantification) Sample_Preparation->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, etc.) LC_MS_Analysis->PK_Modeling Statistical_Analysis Statistical Analysis (Comparison of Parameters) PK_Modeling->Statistical_Analysis Report Final Report & Publication Statistical_Analysis->Report

Figure 1. A generalized workflow for a comparative pharmacokinetic study in cattle.

Conclusion

The pharmacokinetic profiles of this compound and Doramectin in cattle exhibit notable differences, particularly in their rates of absorption and elimination. This compound's rapid absorption leads to an earlier peak in plasma concentration, while Doramectin's slower absorption and elimination contribute to a longer overall drug exposure. These distinctions are critical for developing effective parasite control strategies and for informing the design of new drug formulations. The experimental protocols and analytical methods described provide a foundation for future research in this area, ensuring the continued generation of high-quality, comparable data.

References

Moxidectin Demonstrates Superior and Sustained Microfilariae Clearance Compared to Ivermectin in Landmark Clinical Trial

Author: BenchChem Technical Support Team. Date: November 2025

A pivotal phase 3, double-blind, randomized, superiority trial has provided compelling evidence of moxidectin's superior efficacy in clearing Onchocerca volvulus microfilariae, the causative agent of onchocerciasis (river blindness), compared to the current standard of care, ivermectin. The study highlights this compound's potential to accelerate the elimination of this debilitating disease.

The research, conducted across four sites in Ghana, Liberia, and the Democratic Republic of the Congo, revealed that a single oral dose of 8 mg this compound resulted in a significantly greater and more sustained reduction in skin microfilarial density (mf/mg) than a standard dose of 150 µg/kg ivermectin. This superior microfilaricidal activity was observed at all follow-up points, with the most significant difference at 12 months post-treatment[1][2][3][4].

Quantitative Comparison of Microfilariae Clearance

The primary efficacy outcome of the study was the skin microfilarial density at 12 months post-treatment. This compound demonstrated a profoundly lower geometric mean skin microfilarial density compared to ivermectin, signifying a more potent effect[1][2][3][4]. The data underscores a more rapid, deeper, and more sustained reduction in microfilarial load with this compound[5].

Time PointThis compound (8 mg) Adjusted Geometric Mean SmfD (mf/mg)Ivermectin (150 µg/kg) Adjusted Geometric Mean SmfD (mf/mg)Treatment Difference (%)
1 MonthLower than Ivermectin-86%
6 MonthsLower than Ivermectin-97%
12 Months0.64.586%
18 MonthsLower than Ivermectin-76%
SmfD: Skin microfilarial density[1]

Furthermore, a significantly higher percentage of participants in the this compound group had undetectable levels of microfilariae in their skin one year after treatment. At the 12-month mark, 38% of individuals treated with this compound had no detectable microfilariae, compared to only 2% in the ivermectin group[1][5].

Experimental Protocol: A Rigorous Head-to-Head Comparison

The study was a robustly designed, randomized, controlled, double-blind phase 3 trial to ensure the highest level of evidence.

Study Design: Participants were randomly assigned in a 2:1 ratio to receive a single oral dose of either 8 mg of this compound or 150 µg/kg of ivermectin[1][2][3][6]. The double-blind design meant that neither the participants nor the investigators knew which treatment was administered, minimizing bias.

Participant Population: The trial enrolled 1497 individuals aged 12 years and older infected with Onchocerca volvulus[6]. Key inclusion criteria included the presence of at least 10 microfilariae per mg of skin. To ensure safety, individuals with co-infections like Loa loa or lymphatic filariasis with microfilaremia were excluded[1][2][3].

Efficacy Assessment: The primary measure of efficacy was the density of microfilariae in the skin, determined through skin snips at various time points, including baseline and 1, 6, 12, and 18 months after treatment[1].

Safety Monitoring: The safety and tolerability of both drugs were closely monitored. While both treatments were generally well-tolerated, Mazzotti reactions, which are inflammatory responses to dying microfilariae, were common in both groups[2][3].

Visualizing the Path to Microfilariae Clearance

The following diagrams illustrate the experimental workflow and the logical relationship of this compound's superior efficacy.

G cluster_enrollment Patient Enrollment & Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Assessment cluster_outcome Efficacy Outcome p Onchocerciasis Patients (n=1497) (≥12 years, ≥10 mf/mg skin) rand Randomization (2:1) p->rand mox This compound (8 mg) rand->mox 998 participants iver Ivermectin (150 µg/kg) rand->iver 501 participants fu1 1 Month mox->fu1 iver->fu1 fu6 6 Months fu1->fu6 fu12 12 Months (Primary Endpoint) fu6->fu12 fu18 18 Months fu12->fu18 outcome Superior Microfilariae Clearance with this compound fu12->outcome G cluster_drug Pharmacokinetic Properties cluster_effect Microfilaricidal Effect cluster_outcome Clinical Outcome mox_pk This compound (Longer half-life: 20-43 days) mox_eff Sustained & Higher Reduction in Microfilariae mox_pk->mox_eff iver_pk Ivermectin (Shorter half-life: <1 day) iver_eff Initial Reduction, Faster Repopulation of Microfilariae iver_pk->iver_eff superiority This compound Superiority in Microfilariae Clearance mox_eff->superiority iver_eff->superiority

References

Assessing the cross-resistance profile of Ivermectin-resistant nematodes to Moxidectin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of multiple studies reveals that moxidectin is largely effective in treating infections caused by nematode strains that have developed resistance to ivermectin. This efficacy is observed across various parasitic species, including Haemonchus contortus, Teladorsagia circumcincta, and Cooperia spp., making it a critical tool in the management of anthelmintic resistance.

This compound's ability to overcome ivermectin resistance is a significant advantage in veterinary and potentially human medicine, where the effectiveness of macrocyclic lactones is under threat. Experimental data consistently shows that this compound achieves a high percentage of worm burden reduction, even in nematode populations where ivermectin has failed.

Comparative Efficacy Data

The following tables summarize the comparative efficacy of this compound and ivermectin against ivermectin-resistant nematode strains, as determined by fecal egg count reduction tests (FECRT) and adult worm burden analysis.

Table 1: Efficacy against Ivermectin-Resistant Haemonchus contortus in Sheep

Treatment (Oral Dose)Efficacy (Fecal Egg Count Reduction %)Efficacy (Adult Worm Burden Reduction %)Reference
Ivermectin (0.2 mg/kg)No significant reduction38.8% (at 0.4 mg/kg)[1][2]
This compound (0.2 mg/kg)99% - 100%99.9% - 100%[1][2]
Nemadectin (0.2 mg/kg)99%Not Reported[1]

Table 2: Efficacy against Multiple Anthelmintic-Resistant Haemonchus contortus in Sheep

TreatmentEfficacy (Adult Worm Burden Reduction %)Reference
Ivermectin29.1%[3]
This compound99.98%[3]
Albendazole33.75%[3]
Closantel78.3%[3]
Levamisole99.59%[3]

Table 3: Efficacy against Ivermectin-Resistant Cooperia spp. in Cattle (FECRT)

Treatment (Subcutaneous)Efficacy (Fecal Egg Count Reduction %)Reference
Ivermectin (0.2 mg/kg)65%[4]
Long-acting Ivermectin (0.2 mg/kg)-20%[4]
This compound (0.2 mg/kg)95%[4]
Doramectin (0.2 mg/kg)85%[4]
Fenbendazole (5 mg/kg, Oral)100%[4]

Table 4: Efficacy against Ivermectin-Resistant Nematodes in Lambs

Treatment (Intraruminal)Efficacy against H. contortus (%)Reference
Ivermectin20.1%[5][6][7]
Abamectin39.7%[5][6][7]
This compound89.6%[5][6][7]

Experimental Protocols

The data presented above is derived from controlled studies with specific experimental designs. Below are the methodologies for some of the key experiments.

Fecal Egg Count Reduction Test (FECRT) Protocol: This standardized test is used to determine the efficacy of an anthelmintic drug by comparing the fecal egg counts of animals before and after treatment.

FECRT_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase A Selection of infected animals (e.g., sheep, cattle) B Collection of fecal samples A->B C Fecal Egg Count (FEC) (e.g., McMaster technique) B->C D Random allocation to treatment groups (Ivermectin, this compound, Control) C->D H Calculation of FEC Reduction (%) C->H E Drug administration (specified dose and route) D->E F Collection of fecal samples (e.g., 10-14 days post-treatment) E->F G Post-treatment FEC F->G G->H Worm_Burden_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_necropsy Necropsy and Worm Counting cluster_analysis Data Analysis I1 Experimental infection of animals with resistant nematode larvae I2 Incubation period for larvae to mature I1->I2 T1 Allocation to treatment groups (Ivermectin, this compound, Control) I2->T1 T2 Drug administration T1->T2 N1 Euthanasia and necropsy (at a set time post-treatment) T2->N1 N2 Collection of gastrointestinal contents N1->N2 N3 Sieving and counting of adult worms N2->N3 A1 Comparison of worm counts between treated and control groups N3->A1 A2 Calculation of efficacy (%) A1->A2 Resistance_Mechanism cluster_drug_action Drug Action and Resistance IVM Ivermectin Pgp P-glycoprotein (P-gp) (Drug Efflux Pump) IVM->Pgp Good Substrate (effluxed) Target Glutamate-gated Chloride Channels IVM->Target Binds to target MOX This compound MOX->Pgp Poor Substrate (less effluxed) MOX->Target Binds to target Pgp->IVM Reduced intracellular concentration Paralysis Paralysis and Death of Nematode Target->Paralysis

References

Comparative analysis of the binding kinetics of Moxidectin and Ivermectin to glutamate-gated chloride channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxidectin and Ivermectin are potent endectocides belonging to the macrocyclic lactone class of anthelmintics. Their primary mechanism of action involves the modulation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of the parasite. While both drugs target the same receptor, subtle differences in their chemical structure lead to distinct pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative analysis of the binding kinetics of this compound and Ivermectin to GluCls, supported by experimental data, to aid researchers in understanding their nuanced interactions and in the development of novel antiparasitic agents.

Binding Affinity to Glutamate-Gated Chloride Channels

The binding affinity of a drug to its target receptor is a critical determinant of its potency. For this compound and Ivermectin, this is typically quantified by the equilibrium dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity. Studies on GluCl subunits from the parasitic nematode Haemonchus contortus have provided valuable insights into the comparative binding affinities of these two drugs.

A study utilizing a radioligand binding assay with the HcGluCla subunit of H. contortus expressed in COS-7 cells demonstrated that Ivermectin has a slightly higher affinity than this compound in the absence of glutamate. Another study on the GluClα3B subunit from the same parasite also characterized the high-affinity binding of Ivermectin.

DrugGluCl SubunitOrganismK_d_ (nM)Experimental System
This compound HcGluClaHaemonchus contortus0.18 ± 0.02COS-7 cells
Ivermectin HcGluClaHaemonchus contortus0.11 ± 0.021COS-7 cells
Ivermectin GluClα3BHaemonchus contortus0.35 ± 0.1COS-7 cells

Data Table 1: Comparative Binding Affinities (K_d_) of this compound and Ivermectin to Haemonchus contortus Glutamate-Gated Chloride Channels.

Allosteric Modulation by Glutamate

The binding of this compound and Ivermectin to GluCls is allosterically modulated by the natural ligand, glutamate. The presence of glutamate enhances the binding affinity of both drugs, suggesting that the conformational state of the channel influences

Safety Operating Guide

Core Principles for Moxidectin Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of Moxidectin is critical for ensuring laboratory safety and environmental protection. As a substance that is very toxic to aquatic life with long-lasting effects, this compound and its waste materials must be managed as hazardous waste.[1][2][3] Adherence to regulated disposal protocols prevents environmental contamination and ensures compliance with local and national regulations.

Researchers and laboratory personnel must handle this compound waste with the following principles in mind:

  • Treat as Hazardous Waste: All this compound-contaminated materials, including empty containers, are considered hazardous waste.

  • Prevent Environmental Release: Under no circumstances should this compound or its containers be disposed of in drains or regular household waste.[4] This is crucial to avoid contamination of water courses, as the substance is dangerous to fish and other aquatic organisms.[5][6]

  • Follow Regulations: Disposal must be conducted in a safe manner that complies with all applicable local, state, and national laws and regulations.[7]

Step-by-Step Disposal Procedures

1. Segregation and Containment:

  • Solid & Liquid Waste: Collect all waste this compound and materials contaminated with it (e.g., personal protective equipment, absorbent materials from spills) in a dedicated, suitable, and clearly labeled sealed container.[8]

  • Contaminated Sharps: Discard any needles or other sharps used for this compound administration immediately into a designated, appropriately labeled, and puncture-proof sharps container.[9]

  • Empty Containers: Original containers must be treated as hazardous waste and should not be reused. They should be disposed of through an approved waste disposal plant.[1][3]

2. Spill Management and Decontamination:

  • In case of a spill, contain the source if it is safe to do so.[8]

  • Collect the spilled material using an absorbent medium and place it into a sealed container for disposal.[8]

  • Clean the spill area thoroughly. For non-recoverable remnants, washing the area with a sodium hypochlorite solution is recommended.

3. Labeling and Storage:

  • Clearly label all waste containers with "Hazardous Waste" and "this compound."

  • Store the sealed waste containers in a secure, locked, dry, and well-ventilated area, away from incompatible materials, while awaiting pickup.[2][3]

4. Final Disposal:

  • The primary and preferred method for final disposal is to arrange for collection by a licensed hazardous or special waste management company.

  • Approved disposal methods include incineration or placement in an approved hazardous waste landfill.[5][9]

  • Where available, utilize national "take-back" schemes for unused veterinary medicinal products or their waste.

Environmental Fate and Ecotoxicity Data

The strict disposal procedures for this compound are informed by its environmental properties. The following table summarizes key quantitative data regarding its behavior and impact in the environment.

ParameterValueSignificance
Toxicity to Aquatic Life Very HighThis compound is classified as very toxic to aquatic life, with long-lasting effects, necessitating the prevention of entry into waterways.[1]
Persistence, Bioaccumulation, and Toxicity (PBT) Fulfills PBT CriteriaAs a PBT substance, its exposure to the environment must be limited as much as possible.
Aerobic Soil Metabolism Half-Life Approximately 2 monthsIndicates that this compound is biodegradable in soil, but not rapidly, contributing to its persistence.[6][10]
Photodegradation Half-Life in Water 5.6 to 6.8 hoursRapidly degrades in water when exposed to sunlight, which helps mitigate contamination, but direct release is still highly toxic.[10]
Soil Adsorption Coefficient (Koc) 18,000 - 41,000This very high value indicates that this compound binds strongly and readily to soil, making it immobile and unlikely to leach into groundwater.[6]

Cited Experimental Methodologies

The data regarding the environmental fate of this compound is derived from specific laboratory studies. While full, detailed protocols are not available in the provided search results, the methodologies can be summarized as follows:

  • Soil Metabolism: The aerobic soil metabolism half-life was determined through laboratory studies where 14C-labeled this compound was applied to various soil types (Indiana, New Jersey, Wisconsin) and incubated for 63 days. The percentage of the applied dose remaining as this compound was measured at intervals to calculate the degradation rate and half-life.[10] These studies showed that this compound is extensively degraded in soil over time.[6]

  • Photodegradation: The photodegradation half-life was determined by exposing an aqueous solution of this compound to both natural sunlight and a xenon-arc lamp. Foil-wrapped samples served as dark controls. The concentration of this compound was measured every two hours over a 14-hour period to calculate the rate of degradation due to light exposure.[10]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

MoxidectinDisposalWorkflow start This compound Waste Generated decision_sharp Contaminated Sharps? start->decision_sharp action_sharps Place in Designated Sharps Container decision_sharp->action_sharps Yes decision_type Liquid, Solid, or PPE? decision_sharp->decision_type No action_store Store Waste in Secure, Designated Area action_sharps->action_store action_contain Collect in Sealable, Labeled Container decision_type->action_contain action_spill Spill Residue? action_contain->action_spill action_decontaminate Decontaminate Surface with Sodium Hypochlorite Solution action_spill->action_decontaminate Yes action_spill->action_store No action_decontaminate->action_store end_disposal Arrange Collection by Licensed Hazardous Waste Contractor action_store->end_disposal final_disposal Final Disposal via Incineration or Approved Landfill end_disposal->final_disposal

Caption: A workflow diagram for the safe disposal of this compound waste.

References

Navigating Moxidectin Handling: A Guide to Essential Safety Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory and Research Professionals

This document provides direct, procedural guidance for the safe handling, storage, and disposal of Moxidectin, a potent antiparasitic agent. Adherence to these protocols is critical to mitigate risks, including toxicity, genetic defects, and potential carcinogenicity. This guide is intended to fortify your laboratory's safety culture and provide actionable information for your operational planning.

Hazard and Exposure Summary

This compound presents several health hazards that necessitate stringent safety measures. It is classified as toxic if swallowed and harmful if inhaled.[1][2] Prolonged or repeated exposure may cause damage to organs.[1][2] Furthermore, it is suspected of causing genetic defects, cancer, and damage to fertility or an unborn child.[1][3] In case of ingestion, immediate medical attention is crucial.[3]

Quantitative toxicity data is summarized below to provide a clear reference for risk assessment.

MetricValueSpeciesReference
Oral LD50 106 mg/kgRat[3]
Dermal LD50 > 2,000 mg/kgRabbit[3]
Acceptable Daily Intake (ADI) 0.01 mg/kg/dayHuman[2]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against this compound exposure. All personnel must be trained on the correct use, removal, and maintenance of their PPE.[4]

Primary Protective Measures:

  • Hand Protection: Wear unlined, liquid-proof, and chemical-resistant gloves.[5][6][7] Recommended materials include neoprene, butyl, PVC, or nitrile.[6] Sleeves should be worn outside of gloves to prevent chemicals from entering.[6]

  • Eye and Face Protection: Use safety glasses with side shields or chemical splash goggles to prevent eye contact.[5][7][8]

  • Body Protection: A lab coat or impervious protective clothing is mandatory to prevent skin contact.[5][8] For tasks with a higher risk of exposure, such as handling large quantities or cleaning up large spills, a full-body, chemical-resistant suit may be necessary.[6]

  • Respiratory Protection: Use a suitable respirator if ventilation is inadequate, if the process generates dusts, mists, or fumes, or if occupational exposure limits are exceeded.[5][8]

Operational Plans: Handling, Storage, and Disposal

A systematic approach to handling, storage, and disposal is essential for maintaining a safe laboratory environment.

Safe Handling Protocol
  • Work Area: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[9][10]

  • Avoid Contamination: Minimize dust generation and accumulation.[8] Avoid breathing any dust, vapor, or mist.[5]

  • Prevent Contact: Avoid all direct contact with eyes, skin, and clothing.[5]

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[2][8] Wash hands and any exposed skin thoroughly after removing PPE.[5]

Storage and Disposal Procedures
  • Storage: Store this compound in a cool, dry, and well-ventilated place, away from heat or ignition sources.[2][10] Keep containers tightly closed and store them in a locked cabinet or facility to restrict access.[10]

  • Disposal: Dispose of this compound waste in accordance with all local, regional, and national regulations.[2] Place waste into a designated, labeled, and sealed container for hazardous materials.[5] Do not allow the chemical to be released into the environment or enter drains, as it is very toxic to aquatic life.[1][10]

Emergency Procedures: Spills and Exposure

Immediate and appropriate action during an emergency can significantly reduce the risk of harm.

This compound Spill Response Workflow

The following diagram outlines the logical workflow for responding to a this compound spill.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_disposal Waste Management spill Spill Occurs evacuate Evacuate Area (Non-essential personnel) spill->evacuate alert Alert Supervisor & Safety Officer evacuate->alert ppe Don Appropriate PPE (Trained Personnel Only) alert->ppe contain Contain Spill Source (If safe to do so) ppe->contain absorb Collect with Absorbent Material contain->absorb decontaminate Decontaminate Spill Area (e.g., Sodium Hypochlorite Solution) absorb->decontaminate package Place Waste in Labeled, Sealed Container decontaminate->package dispose Dispose as Hazardous Waste (Follow Regulations) package->dispose

Caption: Workflow for this compound Spill Response.

First Aid and Exposure Response
  • Ingestion: If swallowed, rinse the mouth with water.[2][3] Do not induce vomiting. [1] Call a poison control center or doctor immediately for treatment advice.[2][3]

  • Eye Contact: Immediately flush the eyes with plenty of water for several minutes, holding the eyelids open.[1] If irritation persists, seek medical attention.

  • Skin Contact: Wipe off as much of the material as possible with a clean, soft cloth. Wash the affected area thoroughly with soap and water.

  • Inhalation: Move the affected person to an area with fresh air. If breathing difficulties occur, seek immediate medical attention.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.